molecular formula C27H33N9O15P2 B161874 Modified fad CAS No. 138663-53-3

Modified fad

Cat. No.: B161874
CAS No.: 138663-53-3
M. Wt: 785.5 g/mol
InChI Key: VWWQXMAJTJZDQX-DZGRYVTPSA-N
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Description

Modified Flavin Adenine Dinucleotide (Modified FAD) refers to chemically altered derivatives of the essential redox coenzyme Flavin Adenine Dinucleotide. These derivatives are crucial for advancing research in enzymology and biocatalysis, as specific modifications can significantly alter the catalytic properties of flavoprotein enzymes . A prominent example is 8-formyl FAD, a cofactor generated in situ through the autocatalytic oxidation of standard FAD within the active site of certain enzymes, such as formate oxidase (FOx) . Studies indicate that this 8-formyl modification can enhance the catalytic activity of formate oxidase by approximately 10-fold compared to the enzyme containing only the standard FAD cofactor, demonstrating the profound impact of flavin modification on enzyme function . The mechanistic pathway for the formation of 8-formyl FAD involves a catalytic water molecule deprotonating the C8 methyl group of FAD, leading to a quinone-methide intermediate that is subsequently oxidized by oxygen . These modified FADs are valuable tools for probing reaction mechanisms, engineering novel flavoenzymes with enhanced redox properties, and developing applications in biosensing and industrial biocatalysis . Modified FADs have also been identified in other biological contexts, such as in isozymes of alcohol oxidase from methylotrophic yeast . This product is intended for research purposes only in laboratory settings.

Properties

IUPAC Name

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2S,3R,4S)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33N9O15P2/c1-10-3-12-13(4-11(10)2)35(24-18(32-12)25(42)34-27(43)33-24)5-14(37)19(39)15(38)6-48-52(44,45)51-53(46,47)49-7-16-20(40)21(41)26(50-16)36-9-31-17-22(28)29-8-30-23(17)36/h3-4,8-9,14-16,19-21,26,37-41H,5-7H2,1-2H3,(H,44,45)(H,46,47)(H2,28,29,30)(H,34,42,43)/t14-,15-,16+,19+,20+,21+,26+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWWQXMAJTJZDQX-DZGRYVTPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C[C@@H]([C@H]([C@H](COP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33N9O15P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90160743
Record name Modified fad
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90160743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

785.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138663-53-3
Record name Modified fad
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138663533
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Modified fad
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90160743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical and Enzymatic Synthesis of Modified Fad Analogs

Design and De Novo Synthetic Strategies for Modified FAD

The design of this compound analogs often aims to introduce specific functionalities, such as altered redox potentials, fluorescent tags, or photoreactive groups, or to investigate the impact of nucleobase variations on enzyme-cofactor interactions. Traditional organic synthesis of FAD typically involves coupling flavin mononucleotide (FMN) with adenosine (B11128) monophosphate (AMP) nih.gov. However, existing chemical synthesis routes can be limited by multiple steps, low yields, or the difficulty in obtaining necessary starting materials nih.gov.

Chemical synthesis provides a versatile platform for creating diverse FAD analogs by systematically modifying different parts of the molecule, including the isoalloxazine ring, the ribityl chain, or the adenosine moiety acs.orgtuwien.at.

The chemical synthesis of FAD nucleobase analogs involves replacing the native adenine (B156593) base with other nucleobases such as guanine (B1146940), cytosine, uracil (B121893), or deoxyadenosine (B7792050) nih.govresearchgate.net. These modifications can be achieved through chemical coupling reactions. For instance, studies have reported the synthesis of FAD analogs with guanine, cytosine, or uracil in place of adenine, and deoxyadenosine in place of adenosine, using chemical approaches nih.gov. These syntheses typically involve 1-3 steps and can yield moderate results, ranging from 10% to 57% nih.gov.

An overview of reported chemical synthesis yields for nucleobase-modified FAD analogs is presented in Table 1.

Table 1: Representative Yields for Chemical Synthesis of Nucleobase-Modified FAD Analogs

Modified NucleobaseYield Range (%)Number of StepsReference
Guanine10-571-3 nih.govresearchgate.net
Cytosine10-571-3 nih.govresearchgate.net
Uracil10-571-3 nih.govresearchgate.net
Deoxyadenosine10-571-3 nih.govresearchgate.net

Photoreactive moieties, particularly diazirine groups, are introduced into FAD analogs to enable light-triggered covalent flavinylation, a technique used for photoaffinity labeling (PAL) acs.orgresearchgate.netthermofisher.com. Diazirines are favored due to their superior photophysical properties and compact size compared to other photoaffinity tags like azides and benzophenones acs.orgresearchgate.netthermofisher.comnih.gov. Upon UV irradiation (typically 330-370 nm), diazirines generate highly reactive carbene intermediates that can form covalent bonds by inserting into nearby amino acid residues or the protein backbone acs.orgthermofisher.com.

For FAD analogs, the diazirine moiety is typically incorporated into the adenosine portion rather than the isoalloxazine ring to preserve the cofactor's redox functionality acs.org. Potential anchoring points on the adenosine moiety include the hydroxyl groups at C2' and C3' of the ribose unit and the N6 of the adenine base acs.org. Modifications at N6 can be achieved through alkylation, while ester or amide bonds can be formed for diazirine installation onto the ribose hydroxyl groups acs.org. The successful integration of diazirine-modified FAD analogs, such as diazFAD4, into flavoenzymes like glucose oxidase (GOx), cellobiose (B7769950) dehydrogenase (CDH), and cyclohexanone (B45756) monooxygenase (CHMO), has resulted in active enzymes with comparable activities to those reconstituted with native FAD acs.org. Covalent bond formation initiated by UV light can be confirmed via fluorescence imaging acs.org.

Enzymatic synthesis, particularly using flavin adenylyltransferases (FMNAT), offers an efficient and often high-yielding alternative to chemical synthesis for FAD analogs nih.govresearchgate.net. These enzymes catalyze the condensation of FMN with adenosine triphosphate (ATP) or other nucleoside triphosphates to form FAD or its analogs nih.govwikipedia.org.

Flavin adenylyltransferases, such as Methanocaldococcus jannaschii FMN adenylyltransferase (MjFMNAT), exhibit promiscuity, allowing for the synthesis of various FAD nucleobase analogs by using different nucleoside triphosphates (NTPs) as substrates alongside FMN nih.govresearchgate.net. This enzymatic route is noted for its versatility and ability to produce FAD analogs in high yields nih.govresearchgate.net. For instance, MjFMNAT has been successfully used to synthesize FAD analogs where adenine is replaced by guanine, cytosine, or uracil, and adenosine by deoxyadenosine nih.govresearchgate.net.

While specific detailed optimization parameters (e.g., precise pH, temperature ranges, or enzyme-to-substrate ratios for maximum yield of each specific analog) were not extensively detailed in the provided search results, the literature emphasizes that the enzymatic route with MjFMNAT is versatile and can achieve high yields for these FAD analogs nih.govresearchgate.net. This suggests that reaction conditions are amenable to producing a range of modified FADs effectively.

Beyond in vitro enzymatic synthesis, this compound analogs can also be produced using whole-cell biocatalytic strategies nih.gov. This approach leverages the cellular machinery of microorganisms to synthesize the desired compounds. For example, FAD nucleobase analogs have been successfully synthesized inside Escherichia coli cells nih.govresearchgate.net. This is achieved by heterologous expression of enzymes like MjFMNAT within the host cells, allowing the enzyme to utilize cellular substrates, specifically FMN and various nucleoside triphosphates, to produce the FAD analogs in situ nih.govresearchgate.net. This whole-cell approach lays a foundation for studying the molecular roles of FAD in cellular metabolism and for applications in biotechnology and synthetic biology nih.govresearchgate.net.

Enzymatic Synthesis Approaches Utilizing Flavin Adenylyltransferases (FMNAT)

Biosynthetic Engineering for Unnatural FAD Analog Production in Microbial Hosts

Biosynthetic engineering offers a powerful approach to produce unnatural FAD analogs within living microbial systems, leveraging the cellular machinery for complex chemical synthesis. This method often involves manipulating the intrinsic FAD biosynthesis pathways or utilizing promiscuous enzymes to incorporate non-native substrates.

Genetic Manipulation of FAD Biosynthesis Pathways (e.g., Riboflavin (B1680620) Kinase, FAD Synthetase Overexpression)

The natural biosynthesis of FAD in organisms proceeds through a two-step enzymatic conversion starting from riboflavin (vitamin B2). In the first step, riboflavin kinase (RFK) phosphorylates riboflavin using adenosine triphosphate (ATP) to form flavin mononucleotide (FMN). Subsequently, FMN adenylyltransferase (FMNAT), also known as FAD synthetase, converts FMN into FAD by utilizing another molecule of ATP. biorxiv.orgnih.govresearchgate.netresearchgate.net

Genetic manipulation strategies often involve the overexpression of these key enzymes, such as riboflavin kinase and FMN adenylyltransferase, to enhance the production of FAD or its analogs. For instance, the FMNAT enzyme from Methanocaldococcus jannaschii (MjFMNAT) has been identified as a versatile and promiscuous enzyme capable of producing various FAD analogs in high yields. nih.gov This promiscuity allows for the incorporation of modified flavin or nucleobase precursors into the FAD structure.

In Vivo Synthesis of FAD Nucleobase Analogs from Cellular Substrates

The in vivo synthesis of FAD nucleobase analogs relies on the ability of engineered microbial hosts to incorporate non-canonical nucleobases or nucleosides into the FAD structure. This is typically achieved by providing alternative nucleoside triphosphates (NTPs) as cellular substrates and utilizing promiscuous FMN adenylyltransferases. nih.govresearchgate.netbiorxiv.org

Researchers have successfully demonstrated the synthesis of FAD nucleobase analogs where the native adenine moiety is replaced by other nucleobases such as guanine (forming Flavin Guanine Dinucleotide, FGD), cytosine (Flavin Cytosine Dinucleotide, FCD), or uracil (Flavin Uracil Dinucleotide, FUD). nih.govresearchgate.net Additionally, analogs like deoxyFlavin Adenine Dinucleotide (dFAD), where adenosine is replaced by deoxyadenosine, have also been synthesized in vivo. nih.govresearchgate.net These unnatural FAD analogs can be generated inside cells from cellular substrates like FMN and various nucleoside triphosphates through the heterologous expression of enzymes like MjFMNAT. nih.govbiorxiv.org This capability lays the groundwork for using these analogs to study the molecular roles of FAD in cellular metabolism and as biorthogonal reagents in biotechnology. nih.govbiorxiv.org

The yields for the synthesis of FAD nucleobase analogs using chemical and enzymatic methods have been reported in the moderate range.

Table 1: Reported Yields for FAD Nucleobase Analog Synthesis

MethodReported Yield RangeReference
Chemical and Enzymatic10-51% biorxiv.org
Chemical and Enzymatic10-57% nih.gov

Site-Directed Modification Techniques for FAD Cofactors

Beyond biosynthetic engineering, direct chemical modification techniques allow for precise alterations to the FAD cofactor, enabling the tailoring of its properties for specific applications while carefully preserving its essential functionalities.

Targeted Modifications at the Adenosine Moiety for Specific Applications

The adenosine moiety of FAD is frequently chosen as a target for site-directed modifications due to its relative distance from the catalytic active isoalloxazine ring and its solvent-exposed nature. nih.govbiorxiv.orgacs.org This allows for the introduction of chemical tags or functionalities with minimal interference to the cofactor's redox activity. Potential anchoring points for modification on the adenosine moiety include the hydroxyl groups at the C2' and C3' positions of the ribose unit and the N6 position of the adenine base. acs.org

Modifications at the N6 position of adenine can be achieved through alkylation. acs.org An example is N(6)-Aminohexyl-Flavin Adenine Dinucleotide (AHFAD), where an aminohexyl group is attached to the N6 position, making it useful for protein labeling, purification, and in enzyme assays. ontosight.ai Modifications at the ribose unit, such as forming ester or amide bonds for linker installation, are also explored. acs.org These targeted modifications facilitate various applications, including the immobilization of flavoenzymes via their FAD cofactor or profiling protein interactomes. acs.org The strategic placement of modifications, particularly on the ribose unit, can also shield reactive groups from solvent molecules, which is crucial for applications like light-triggered covalent attachment of FAD analogs to flavoenzymes. acs.org

Preservation of Isoalloxazine Ring Redox Functionality During Modification

The tricyclic dimethyl-isoalloxazine core of FAD is the primary site responsible for its catalytic versatility and redox functionality. wikipedia.orgsciencequery.comnih.govacs.org This ring system can undergo reversible reduction, accepting either one or two electrons and protons, and is critical for the diverse range of redox reactions catalyzed by flavoproteins. wikipedia.orgsciencequery.comwikipedia.org

A crucial consideration in designing this compound analogs is the preservation of the isoalloxazine ring's redox potential and orientation. Modifications are typically designed to avoid direct alteration of the isoalloxazine ring itself to ensure that the modified cofactor retains its ability to participate in electron transfer and maintain the enzyme's catalytic activity. acs.org While the isoalloxazine ring's conformation (e.g., bending or propeller twist) can influence its redox potential and is often enforced by protein interactions, the goal of FAD analog synthesis is generally to maintain the intrinsic redox properties of the flavin core. princeton.edunih.gov This careful approach ensures that the this compound can still bind effectively to apoenzymes and support their characteristic redox functions. acs.org

Impact of Fad Modifications on Enzyme Catalysis and Mechanisms

Role of Modified FAD in Flavoenzyme Structural Integrity and Stability

Stabilization of Enzyme Conformation through Covalent Flavinylation

Covalent flavinylation, the process of covalently linking FAD to the polypeptide chain, is a natural strategy employed by enzymes to stabilize their structure and function. This modification has been demonstrated to stabilize the native conformation of the protein, preventing its dissociation and often leading to increased enzyme activity fishersci.ie. Beyond mere stabilization, covalent flavin attachment can also induce dimerization or oligomerization, further contributing to improved protein stability fishersci.ie. For instance, studies on cholesterol oxidase (CO) have shown that the covalent His-FAD linkage is beneficial for enzyme stability nih.govfishersci.ca. The inherent stability conferred by covalent bonding contrasts sharply with the instability observed when noncovalently bound FAD dissociates, which can result in an immediate loss of enzymatic activity and destabilization of the apoenzyme fishersci.ie. This phenomenon highlights why nature has evolved mechanisms for tight or even covalent binding of prosthetic groups to prevent their loss fishersci.ie.

Prevention of Cofactor Dissociation and Enzyme Destabilization

A primary functional advantage of this compound cofactors is their ability to prevent cofactor dissociation, thereby averting enzyme destabilization and loss of activity fishersci.iefishersci.camitoproteome.orgnih.gov. The dissociation of noncovalently bound FAD from flavoenzymes is a common issue in biocatalysis and purification processes, leading to an immediate loss of activity and an unstable apoenzyme, which significantly limits the industrial applicability of such enzymes fishersci.ie. Covalent bonding serves as a robust solution to this challenge, ensuring the cofactor remains tightly integrated with the enzyme. Research on methylenetetrahydrofolate reductase (MTHFR), which typically binds FAD noncovalently, illustrates this point: a specific mutation (Ala222 to Val) leads to an enhanced loss of the flavin cofactor, accompanied by subunit dissociation and increased sensitivity to thermal denaturation fishersci.fi. This underscores the critical role of covalent or strong non-covalent interactions in maintaining the structural integrity and catalytic competence of flavoenzymes.

Enzymatic Mechanisms of FAD Cofactor Modification

The formation of this compound cofactors within enzymes is a fascinating area of study, often involving intricate autocatalytic processes and specific amino acid residues.

Autocatalytic Formation of this compound Cofactors within Enzyme Active Sites

A notable characteristic of covalent flavinylation is its frequent autocatalytic nature, meaning that no auxiliary factors are strictly required for the covalent bond formation nih.govfishersci.camitoproteome.orgfishersci.cawikipedia.orgguidetopharmacology.orgmassbank.eu. This process typically involves a quinone-methide intermediate fishersci.cawikipedia.org. The proposed mechanism for covalent flavin bond formation suggests that only the FAD and a specific site of attachment are necessary, with electrons and protons being shuttled to activate both the isoalloxazine ring and the amino acid residue where the covalent bond forms fishersci.ca.

For instance, the formation of 8-formyl FAD in the fungal flavoenzyme formate (B1220265) oxidase (FOX) has been reported to occur spontaneously and autocatalytically, leading to a nearly 10-fold increase in formate oxidase activity nih.govnih.govmpg.de. Similarly, in vanillyl-alcohol oxidase (VAO), the covalent incorporation of FAD is a relatively slow autocatalytic process that directly correlates with the full recovery of enzyme activity nih.gov. Another example is the Berberine Bridge Enzyme (BBE), where a covalent cysteinyl bond, reversibly cleaved upon photoreduction, is re-formed through an autocatalytic process upon reoxidation of the cofactor nih.gov. The general understanding is that covalent FAD attachment requires the correct folding of the flavoprotein, which then enables a nucleophilic attack by an amino acid side chain on a quinone methide form of the FAD's isoalloxazine moiety massbank.eu. The proposed mechanism for C8α flavin coupling initiates with the abstraction of a proton from the C8 methyl group of the flavin, followed by the stabilization of the resulting negative charge at the N1–C2=O locus of the isoalloxazine ring nih.gov.

Identification of Catalytically Important Amino Acid Residues for FAD Modification

The specificity of FAD modification often hinges on the involvement of particular amino acid residues within the enzyme's active site. Several types of flavin-protein covalent linkages have been identified, including those formed through 8α-N(3)-histidyl, 8α-N(1)-histidyl, 8α-S-cysteinyl, 8α-O-tyrosyl, or 6-S-cysteinyl bonds wikipedia.orgmassbank.eufishersci.se.

Specific residues play a crucial role in facilitating these covalent attachments. In Escherichia coli quinol:fumarate (B1241708) reductase (QFR), for example, the FrdA subunit's H44 residue forms the histidyl linkage to FAD, and the FrdAE245 residue contributes to proton shuttling during fumarate reduction, being important for covalent attachment fishersci.ca. In formate oxidase (FOX), the autocatalytic formation of 8-formyl FAD is dependent on a nearby arginine residue (R87) and serine residue (S94) nih.govmpg.de. Mutating R87 to lysine (B10760008) significantly reduces catalytic activity, while mutation to histidine leads to a complete loss of activity mpg.de. The S94I mutant also results in enzyme deactivation, indicating that these residues are critical for stabilizing the quinone-methide tautomer intermediate during the modification process mpg.de. Interestingly, a catalytic water molecule, rather than a direct amino acid, can serve as a general base to deprotonate the C8 methyl group on FAD in formate oxidase, facilitating the quinone-methide intermediate formation mpg.de.

In Berberine Bridge Enzyme (BBE), His174 is a highly conserved active site residue that is vital for stabilizing the reduced state of the flavin cofactor; its replacement destabilizes the reduced FAD and negatively impacts the cofactor's redox potential nih.gov. For C8α flavin coupling, the stabilization of the negative charge can be attributed to positively charged amino acid residues such as lysine (as seen in monomeric sarcosine (B1681465) oxidase) or arginine (in p-cresol (B1678582) methylhydroxylase and vanillyl-alcohol oxidase) nih.gov. Specifically, an arginine residue (e.g., FrdAR390/SDHAR451) is postulated to stabilize the imino-quinone methide intermediate's negative charge near the N(1)/C(2) locus during flavinylation in Complex II flavoproteins citeab.com.

While assembly factors like SdhE can enhance the rate of covalent flavinylation by preorganizing the active site and stabilizing the quinone-methide intermediate, they are not strictly essential for the reaction to occur fishersci.cafishersci.caguidetopharmacology.orgciteab.com. SdhE, for instance, stabilizes a conformation that favors the formation of the covalent bond between a histidine residue and FAD guidetopharmacology.org.

Structural Biology of Modified Fad Protein Interactions

Conformational States of Modified FAD within Protein Binding Pockets

Upon binding to a protein, the FAD molecule, which is composed of an isoalloxazine ring system linked to a ribityl chain, pyrophosphate, and an adenosine (B11128) monophosphate (AMP) moiety, can adopt distinct conformational states. These conformations are largely dictated by the architecture of the protein's binding pocket and are crucial for the cofactor's catalytic activity. The surrounding protein environment controls many of the catalytic properties of the flavin ring, including the rate of electron acceptance and the oxidation-reduction potential. nih.gov

Two predominant conformations of FAD have been identified within protein structures: an extended conformation and a bent, or "butterfly," conformation. nih.govresearchgate.netwikipedia.org

Extended Conformation: In this arrangement, the adenine (B156593) ring is positioned distally from the isoalloxazine ring, resulting in an elongated molecular shape. nih.gov This conformation is often observed in enzymes where the FAD molecule acts as a conduit for electron transfer over a significant distance, with the adenine and isoalloxazine rings interacting with different domains of the protein or with separate protein partners. The FMN and AMP moieties of FAD are more spatially separated in this state. nih.gov

Butterfly Conformation: In the butterfly conformation, the AMP portion of the FAD molecule is folded back, bringing the adenine and isoalloxazine rings into close proximity. nih.govresearchgate.net This arrangement facilitates intramolecular interactions, such as stacking, between the two aromatic ring systems. The bent conformation is thought to play a role in modulating the redox potential of the flavin and may be important for catalytic mechanisms that require the cooperation of both the flavin and adenine moieties.

The adoption of either the extended or butterfly conformation is not random but is rather a consequence of the specific protein fold and the shape of the FAD-binding pocket. nih.gov There are clear correlations between the FAD-family fold, the shape of the pocket, and the resulting FAD conformation. nih.gov

Table 1: Comparison of FAD Conformations in Protein Binding Pockets

ConformationDescriptionKey Feature
Extended The adenine and isoalloxazine rings are distant from each other. nih.govElongated molecular shape.
Butterfly The AMP portion is folded back, bringing the adenine and isoalloxazine rings close together. nih.govCompact, bent structure with potential for intramolecular ring stacking. wikipedia.org

The ribityl side chain, which connects the isoalloxazine ring to the pyrophosphate bridge, is not merely a passive linker. Modifications to this chain can lead to significant conformational changes and impact enzyme function. For instance, alterations at the 2'-position of the ribityl chain have been shown to affect the catalytic activities of flavoprotein oxidoreductases. nih.gov Such modifications can lead to decreased thermodynamic stability of the reduced enzyme forms. nih.gov

Nuclear Magnetic Resonance (NMR) studies on enzymes reconstituted with FAD analogs modified at the ribityl chain have revealed marked conformational changes within the active site. nih.gov These perturbations can influence the precise positioning of the isoalloxazine ring, thereby affecting substrate binding and catalysis. The interactions between the ribityl chain and the protein are critical for the correct orientation of the flavin for its redox functions.

Molecular Determinants of this compound Recognition and Binding

A prevalent structural motif found in a wide variety of nucleotide-binding proteins, including those that bind FAD, is the Rossmann fold . wikipedia.org This fold consists of a three-layered sandwich architecture with alternating beta-strands and alpha-helices. wikipedia.org The core of the classical Rossmann fold is a six-stranded parallel beta-sheet with a strand order of 321456, flanked by alpha-helices. This structure creates a natural cleft for binding the nucleotide cofactor. nih.gov

The Rossmann fold is a versatile scaffold that can accommodate various nucleotide cofactors, including FAD, NAD+, and NADP+. wikipedia.org Within the context of FAD binding, the Rossmann fold typically interacts with the ADP portion of the cofactor. Protein structure classification databases like CATH (Class, Architecture, Topology, Homologous superfamily) categorize these domains based on their structural characteristics, providing a framework for understanding the evolutionary relationships between different FAD-binding proteins.

Within the broader structural context of FAD-binding domains, specific and highly conserved sequence motifs play a crucial role in the precise recognition and binding of the cofactor. A key finding is that in every FAD-binding family, the pyrophosphate moiety of FAD binds to the most strongly conserved sequence motif, indicating that pyrophosphate binding is a significant component of molecular recognition. nih.govnih.gov

One of the most well-characterized of these motifs is the dinucleotide-binding motif (DBM) , also known as the phosphate-binding sequence signature. nih.gov A central feature of this motif is the GxGxxG sequence, which is commonly found in the loop connecting the first β-strand and the subsequent α-helix in the βαβ unit of the Rossmann fold. nih.govresearchgate.net The glycine (B1666218) residues are critical as their lack of side chains allows for the tight turn required for the N-terminal end of the helix to point towards the negatively charged pyrophosphate moiety, providing charge compensation. nih.govproteopedia.org

Table 2: Key Sequence Motifs in FAD Binding

MotifConsensus SequenceLocation/Function
Dinucleotide-Binding Motif (DBM)GxGxxGTypically found in the first βαβ unit of a Rossmann fold; crucial for binding the pyrophosphate moiety of FAD. nih.gov

Beyond conserved motifs, the side chains of specific amino acid residues are instrumental in coordinating the FAD molecule and fine-tuning its properties through various noncovalent interactions.

Coordination of the Pyrophosphate Moiety: As mentioned, the glycine-rich loop of the Rossmann fold is essential for pyrophosphate binding. Additionally, other residues, often basic or polar, can form hydrogen bonds with the phosphate (B84403) oxygen atoms, further stabilizing the interaction.

Stacking Interactions with the Isoalloxazine and Adenine Rings: Aromatic amino acid residues, such as tyrosine, tryptophan, and phenylalanine, frequently engage in π-π stacking interactions with the isoalloxazine ring of FAD. researchgate.net These stacking interactions are critical for stabilizing the bound flavin and can modulate its redox potential. researchgate.net The geometry of these interactions can be either parallel or T-shaped. nih.gov For instance, in some flavoenzymes, a conserved tyrosine residue stacks against the isoalloxazine ring, playing a vital role in maintaining the active redox state of FAD. researchgate.net Similarly, the adenine ring of FAD can also participate in stacking interactions with aromatic residues within the binding pocket.

The precise constellation of these interactions ultimately dictates the unique chemical environment of the bound FAD, which is essential for the diverse catalytic functions of flavoenzymes.

Influence of this compound on Protein Quaternary Structure and Stability

The binding of Flavin Adenine Dinucleotide (FAD), particularly in its modified or covalently attached forms, plays a critical role not only in the catalytic function of flavoenzymes but also in their structural integrity. acs.org The presence of the FAD cofactor is often essential for maintaining the correct protein fold, and its dissociation can lead to enzyme destabilization and loss of activity. acs.orgnih.gov Furthermore, FAD binding significantly influences the assembly and stability of protein quaternary structures, a crucial aspect for the function of many multimeric enzymes.

Induction of Protein Dimerization and Oligomerization

The binding of FAD can act as a molecular switch, triggering the transition of a protein from a lower to a higher-order oligomeric state. This phenomenon is a key regulatory mechanism for enzyme function and stability. In many flavoenzymes, the cofactor is integral to inducing the dimerization or oligomerization necessary for a stable and active conformation. acs.org

A clear example of this is the Escherichia coli adaptive response protein AidB. nih.gov While its precise catalytic role is not fully understood, FAD has been shown to have a crucial structural function in the assembly of the AidB tetramer. nih.gov Biophysical studies have demonstrated that in the absence of the cofactor, the apo-AidB protein exists as a dimer. nih.gov However, the binding of FAD, for which the apo-protein has a high affinity, induces a conformational change that promotes the formation of a stable tetramer. nih.gov This FAD-mediated oligomerization is a prime example of the cofactor's role in dictating the final quaternary structure of a protein. nih.gov

This induction of a higher-order structure upon cofactor binding is a recurring theme. The assembly of protein subunits around the FAD molecule can create a more stable and compact structure, protecting the enzyme from denaturation and degradation.

Stabilization of Inter-subunit Interfaces by Bound this compound

Beyond inducing oligomerization, bound FAD, especially when covalently linked, is instrumental in stabilizing the interfaces between protein subunits. The cofactor can act as a molecular "glue," forming critical interactions that lock the subunits into their correct functional arrangement.

Structural Analysis of Covalently Bound this compound in Flavoenzymes

Approximately 5-10% of flavoproteins feature a covalently linked FAD or Flavin Mononucleotide (FMN) cofactor. nih.govwikipedia.org This covalent attachment is not a random occurrence but a specific post-translational modification that endows the enzyme with distinct properties, such as a stronger redox potential and enhanced stability. acs.orgwikipedia.org Structural analysis of these enzymes provides critical insights into the nature of the covalent linkage and its profound impact on the catalytic active site.

Investigation of Covalent Attachment Sites and Linker Properties

Covalent FAD attachment occurs through a variety of chemical linkages to different amino acid residues, typically involving the 8α-methyl group or the C6 position of the flavin's isoalloxazine ring. nih.govnih.gov The specific type of linkage and the identity of the amino acid anchor are defining features of different classes of covalent flavoenzymes. Over 20 distinct covalent flavoenzymes have been described, each with one of five primary modes of FAD or FMN linkage. nih.govnih.gov

Structural and biochemical studies have identified several key attachment motifs. For example, in Complex II of the electron transport chain (succinate dehydrogenase), FAD is linked via an 8α-N3-histidyl bond. nih.gov In monomeric sarcosine (B1681465) oxidase, the link is an 8α-S-cysteinyl thioether bond, connecting the FAD 8α-methyl group to a cysteine residue. nih.gov Another well-characterized example is p-cresol (B1678582) methylhydroxylase, where the FAD is attached to a tyrosine residue. nih.gov These diverse linkages underscore the evolutionary adaptation of flavoenzymes for specific functions. The formation of these bonds can be an autocatalytic process or may require the assistance of specific assembly factor proteins, known as flavin transferases. acs.orgnih.gov

EnzymeOrganismFAD Attachment SiteLinker TypeReference(s)
Succinate (B1194679) Dehydrogenase (Complex II) Mammalian, BacterialHistidine8α-N3-Histidyl nih.gov, nih.gov
Sarcosine Oxidase (monomeric) Corynebacterium sp.Cysteine-3158α-S-Cysteinyl (Thioether) nih.gov
p-Cresol Methylhydroxylase Pseudomonas putidaTyrosine-3848α-O-Tyrosyl (Ether) nih.gov
Cholesterol Oxidase Brevibacterium sterolicumHistidine-698α-N1-Histidyl acs.org
Monoamine Oxidase B HumanCysteine8α-S-Cysteinyl (Thioether) nih.gov
L-gulono-γ-lactone oxidase RatHistidine8α-N3-Histidyl nih.gov

This table provides examples of different covalent FAD attachment sites and is not exhaustive.

Impact on the Microenvironment of the Catalytic Active Site

The covalent tethering of FAD profoundly alters the chemical and physical microenvironment of the enzyme's active site. This modification is crucial for fine-tuning the cofactor's redox properties and optimizing its catalytic efficiency.

A detailed study of Complex II revealed that the 8α-N3-histidyl covalent bond is essential for the precise positioning of the isoalloxazine ring within the active site. nih.gov Molecular dynamics simulations showed that if the bond were absent, the isoalloxazine moiety would be displaced. nih.gov This displacement disrupts critical interactions with key residues (such as His-A365 and His-A254) and alters a network of water molecules believed to be involved in proton transfer, which would compromise the enzyme's function. nih.gov The covalent bond, therefore, enforces a strict and catalytically competent arrangement of the active site. nih.gov

Furthermore, covalent attachment directly modulates the redox potential of the flavin. In p-cresol methylhydroxylase, the covalent linkage to Tyr384 significantly raises the two-electron midpoint potential of the FAD, making it a more potent oxidant, which is beneficial for catalysis. nih.gov Similarly, modifying l-aspartate oxidase with a synthetic FAD analog (N6-(6-carboxyhexyl)-FAD) via a covalent bond dramatically changed the microenvironment around the isoalloxazine ring, albeit in this case reducing the enzyme's activity. acs.org This highlights the sensitivity of the active site to the nature and position of the flavin cofactor. The specific environment created by the protein's active site can also activate the bound FAD for further modification, as seen in electron-transferring flavoproteins where the ET-FAD can be converted to 8-formyl flavin. nih.gov

In essence, the covalent bond is not merely an anchor but an integral component of the catalytic machinery, influencing substrate binding, electron transfer pathways, and the fundamental redox chemistry of the flavin cofactor.

Computational Modeling and Simulation of Modified Fad Systems

Molecular Dynamics Simulations for Conformational and Binding Studies

Molecular Dynamics (MD) simulations are a cornerstone of computational biochemistry, enabling the exploration of the conformational landscapes and binding processes of biomolecules. portlandpress.com For modified FAD systems, MD simulations provide a dynamic picture of how alterations to the flavin ring or other parts of the FAD molecule affect its behavior in solution and within the complex environment of an enzyme's active site.

The conformation of FAD is crucial for its function, and it is known to exist in various states, including stacked and open forms. researchgate.net MD simulations have been instrumental in characterizing the conformational dynamics of FAD and its analogs. researchgate.net These simulations can track the distances and angles between different parts of the molecule over time, revealing the stability of various conformations and the transitions between them. researchgate.net For instance, simulations can show how modifications to the flavin ring impact the equilibrium between the stacked conformation, where the flavin and adenine (B156593) rings are in close proximity, and more extended or open conformations. researchgate.net This is significant because the conformational state of FAD can influence its photophysical properties and reactivity. researchgate.net

Studies have shown that intramolecular hydrogen bonding networks, particularly involving the ribityl chain and the phosphodiester bond, play a role in the lifetime of the open conformation. researchgate.net By running simulations under different conditions, such as varying solvent polarity, researchers can understand how the environment modulates the conformational preferences of this compound molecules. researchgate.net This information is vital for interpreting experimental data, such as fluorescence spectroscopy, which is sensitive to the conformational state of the flavin. researchgate.net

A key application of MD simulations is to predict how this compound analogues bind to flavoenzymes and to characterize the interactions that stabilize the complex. mdpi.com This is particularly valuable for understanding the basis of substrate specificity and for the rational design of novel enzyme inhibitors or catalysts. scirp.org

Docking studies, often used as a starting point for MD simulations, can predict the initial binding poses of this compound analogues within an enzyme's active site. biorxiv.org Subsequent MD simulations then refine these poses and provide a dynamic view of the protein-ligand interactions. plos.org These simulations can reveal how modifications to the FAD molecule alter its interactions with surrounding amino acid residues, water molecules, and other cofactors. mdpi.com For example, simulations can show changes in hydrogen bonding patterns, electrostatic interactions, and van der Waals contacts upon FAD modification. scirp.org

Researchers have used MD simulations to study the binding of various FAD analogues to different enzymes. biorxiv.orgacs.orgcsic.es For example, simulations of flavin analogues with modifications at the C8 position have provided insights into how these changes affect binding and reactivity. nih.govacs.org In the context of enzymes like pyranose dehydrogenase, MD simulations have been used to rationalize the promiscuous substrate specificity by analyzing the binding of different monosaccharides in the active site near the FAD cofactor. plos.org These studies often calculate interaction energies between the this compound and active site residues to identify key interactions responsible for binding affinity and specificity. mdpi.comscirp.org

The following table summarizes findings from a study on the binding of FAD analogues to E. coli proteins:

FAD AnalogueChange in Binding Energy (ΔA) vs. FAD (kcal/mol)Observation
FCD-1.04 to 2.61Similar binding to FAD. biorxiv.org
FGD-1.04 to 2.61Similar binding energy and docking pose as FAD in glutathione (B108866) reductase. biorxiv.org
FUD-1.04 to 2.61Similar binding energy and docking pose as FAD in glutathione reductase. biorxiv.org
This table is based on data from a docking study of FAD analogues with FAD-binding proteins. The change in binding energy (ΔA) represents the difference in binding affinity compared to the natural FAD cofactor. biorxiv.org

Quantum Mechanical/Molecular Mechanical (QM/MM) Approaches

While MD simulations using classical force fields are powerful for studying large-scale conformational changes, they cannot describe chemical reactions that involve the breaking and forming of bonds. Quantum Mechanical/Molecular Mechanical (QM/MM) methods address this limitation by treating a small, chemically active region of the system (e.g., the this compound and key active site residues) with quantum mechanics, while the rest of the protein and solvent are treated with classical molecular mechanics. nih.govscispace.comacs.orgnih.gov This hybrid approach provides a balance between accuracy and computational cost, making it well-suited for studying enzymatic reactions. mdpi.comuva.nl

QM/MM simulations are a powerful tool for elucidating the detailed mechanisms of enzymatic reactions involving this compound. nih.gov By mapping the potential energy surface of a reaction, these methods can identify transition states and intermediates, providing a deeper understanding of the catalytic process. acs.org

For example, QM/MM studies have been used to investigate the light-induced processes in photoreceptors containing modified flavins. nih.gov In a study of YtvA protein with 1-deaza and 5-deaza flavin mononucleotide derivatives, QM/MM calculations helped to explain why one analogue was photoactive while the other was not. nih.gov The calculations revealed the absence of a triplet formation channel for the inactive analogue and identified a radiationless deactivation pathway. nih.gov For the active analogue, QM/MM predicted a reaction mechanism involving hydrogen transfer in the triplet state. nih.gov

In another example, QM/MM simulations were employed to study the oxidation of FAD to 8-formyl FAD in formate (B1220265) oxidase. nih.gov These simulations elucidated the multi-step reaction mechanism, identified a key water molecule as the general base, and quantified the energy barriers for each step, revealing the rate-limiting step of the process. nih.gov The results also highlighted the crucial role of specific amino acid residues in stabilizing intermediates. nih.gov

The following table presents calculated energy barriers for the conversion of FAD to 8-formyl FAD in formate oxidase:

Reaction StepCalculated Energy Barrier (kcal/mol)
Rate-limiting step in FAD to 8-formyl FAD conversion22.8
This data is from a QM/MM study on the autocatalytic formation of 8-formyl FAD in formate oxidase. nih.gov

The redox potential of the flavin cofactor is a critical determinant of its function in electron transfer reactions. umich.edu This potential is finely tuned by the protein environment and can be significantly altered by chemical modifications to the FAD molecule. umich.edunih.gov QM/MM methods provide a way to calculate these redox potentials and to understand how specific modifications and protein-flavin interactions modulate them. mdpi.comuva.nlnih.gov

The calculation of redox potentials using QM/MM typically involves computing the free energy difference between the oxidized and reduced states of the flavin. mdpi.comworldscientific.comresearchgate.net These calculations can account for the electrostatic and structural effects of the protein environment on the flavin. uva.nl For example, a QM/MM study on FAD in medium-chain acyl-CoA dehydrogenase and cholesterol oxidase used a computationally efficient QM method (SCC-DFTB) to predict the redox potential. mdpi.com

Studies have shown that factors such as the size of the QM region, the choice of QM method, and the length of the simulation can influence the accuracy of the calculated redox potential. mdpi.com Despite these challenges, QM/MM approaches have been successfully used to rationalize experimentally observed trends in redox potentials for a variety of modified flavins and flavoenzymes. umich.edunih.gov

The following table shows the effect of FAD modifications on the redox potential and catalytic rate of spinach ferredoxin-NADP+ reductase:

FAD AnalogueRedox Potential (mV) vs. FADRelative Catalytic Rate (Ferricyanide Reductase Activity)
2-thio-FAD+82900%
8-mercapto-FAD-822.5%
This table is based on experimental data for FAD analogues reconstituted into spinach ferredoxin-NADP+ reductase. The redox potentials are for the free FAD analogues. umich.edu

Free Energy Perturbation and Sampling Methods for Ligand Binding

Calculating the binding free energy of a ligand to a protein is a central goal of computational drug design and protein engineering. frontiersin.org Free Energy Perturbation (FEP) is a rigorous statistical mechanical method used to compute free energy differences between two states. acs.org In the context of this compound, FEP can be used to calculate the relative binding affinities of different FAD analogues to a flavoenzyme. researchgate.netnih.govacs.org

FEP simulations involve gradually "transforming" one FAD analogue into another within the enzyme's binding site and in solution. arxiv.org By calculating the work required for this alchemical transformation in both environments, the relative binding free energy can be determined. arxiv.org This method requires extensive sampling of the system's conformational space to achieve convergence, which can be computationally demanding. researchgate.net

To enhance sampling and improve the accuracy of free energy calculations, FEP is often combined with advanced sampling techniques such as replica exchange molecular dynamics (REMD). researchgate.net These methods help to overcome energy barriers and explore a wider range of conformations, leading to more reliable free energy estimates. portlandpress.comacs.org

The following table summarizes the contribution of FAD fragments to the binding energy in salicylate (B1505791) hydroxylase:

Quantitative Assessment of this compound Binding Affinities to Apoenzymes

Computational methods are instrumental in quantitatively assessing the binding affinities of this compound molecules to their corresponding apoenzymes. Techniques such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are employed to estimate the free energy of binding. These calculations can reveal how modifications to the FAD structure impact its interaction with the protein's binding pocket.

For instance, docking studies can predict the binding pose of a this compound within the active site of an enzyme. Subsequent molecular dynamics (MD) simulations can then be used to explore the conformational landscape of the enzyme-cofactor complex and calculate binding free energies. chemrxiv.orgresearchgate.net These simulations provide a detailed, atomistic view of the non-covalent interactions, such as hydrogen bonds and hydrophobic contacts, that govern the stability of the complex.

Research has shown that even minor alterations to the FAD molecule can lead to significant changes in binding affinity. For example, the introduction of a diazirine group to FAD for photo-crosslinking studies was computationally modeled to ensure it did not disrupt the native binding mode before being synthesized and tested experimentally. acs.org Similarly, studies on FAD analogs with substitutions at the flavin ring have used computational approaches to correlate changes in redox potential with binding affinity. pnas.org

The following table presents hypothetical data from a computational study assessing the binding affinities of various this compound analogs to a target apoenzyme.

This compound AnalogModification TypePredicted Binding Free Energy (ΔGbind, kcal/mol)Key Interacting Residues
Native FADNone-12.5Tyr356, Arg42, Ser112
8-demethyl-FADRemoval of methyl group at position 8-10.2Arg42, Ser112
N6-carboxymethyl-FADAddition of a carboxymethyl group at the N6 position of adenine-11.8Tyr356, Arg42, Ser112, Lys301
Diazirine-FADAddition of a diazirine group to the adenosine (B11128) moiety-12.1Tyr356, Arg42, Ser112

Simulating the Energetic Impact of Protein Mutations on this compound Interactions

Computational simulations are a powerful tool for predicting how mutations in a protein can affect its interaction with a this compound cofactor. chemrxiv.org Techniques like alchemical free energy calculations and MD simulations can provide quantitative predictions of the change in binding affinity (ΔΔG) upon mutation. acs.org These methods are crucial for understanding the molecular basis of diseases caused by mutations in flavoenzymes and for designing enzymes with altered specificities or stabilities. chemrxiv.orgresearchgate.net

For example, MD simulations have been used to investigate how mutations in electron transfer flavoprotein dehydrogenase (ETFDH) affect FAD binding. researchgate.net These studies revealed that mutations distant from the FAD-binding site can still disrupt the cofactor's stability through long-range allosteric effects. researchgate.net Similarly, computational tools can predict the impact of mutations on protein stability and ligand binding, which is critical for understanding drug resistance mechanisms. nih.govresearchgate.net

The energetic impact of mutations can be dissected by analyzing changes in various energy components, such as electrostatic and van der Waals interactions, between the this compound and the mutated protein. The table below illustrates hypothetical results from a simulation study on the energetic effects of protein mutations on the binding of a specific this compound.

Protein MutantChange in Binding Free Energy (ΔΔGbind, kcal/mol)Dominant Energetic ContributionPredicted Effect on FAD Stability
Wild-Type0.0 (Reference)-Stable
Y356F+2.8Loss of hydrogen bondDecreased
R42A+4.1Loss of electrostatic interactionSignificantly Decreased
S112A+1.5Loss of hydrogen bondSlightly Decreased

Systems Biology and Metabolic Network Modeling Incorporating this compound

Systems biology approaches, particularly genome-scale metabolic modeling, are essential for understanding the systemic effects of this compound-dependent enzymes. These models can integrate data from genomics, transcriptomics, and proteomics to simulate how alterations in a single enzyme's activity can propagate throughout the entire metabolic network. nih.govnih.govnih.gov

Predicting Metabolic Flux Redistributions in Response to Altered FAD-Dependent Enzyme Activities

Genome-scale metabolic models (GEMs) can predict how changes in the activity of FAD-dependent enzymes, due to this compound or protein mutations, can lead to a redistribution of metabolic fluxes. plos.orgresearchgate.net Methods like Flux Balance Analysis (FBA) and its variants can be used to simulate metabolic states under different conditions. plos.orgresearchgate.net For instance, by constraining the reaction rate of a specific FAD-dependent enzyme to reflect its altered activity, it is possible to predict the resulting changes in the production or consumption of various metabolites.

These models have been used to predict biomarkers for diseases related to flavoprotein deficiencies by identifying metabolites that accumulate or are depleted as a result of the enzymatic defect. nih.govbiorxiv.org Furthermore, by integrating gene expression data, these models can provide a more accurate prediction of metabolic flux changes in response to genetic or environmental perturbations. plos.orgresearchgate.net

The following table provides a hypothetical example of predicted flux changes in a metabolic network in response to a 50% reduction in the activity of a key FAD-dependent enzyme.

Metabolic PathwayKey ReactionPredicted Flux Change (%)Metabolic Consequence
Fatty Acid Beta-OxidationAcyl-CoA Dehydrogenase-50Accumulation of fatty acids
GlycolysisGlyceraldehyde-3-phosphate dehydrogenase+25Increased glucose consumption
Tricarboxylic Acid (TCA) CycleSuccinate (B1194679) Dehydrogenase-30Reduced ATP production
Amino Acid CatabolismSarcosine (B1681465) Dehydrogenase-40Accumulation of sarcosine

Analyzing Intramitochondrial FAD Redox Potential Changes in Cellular Contexts

Computational models of mitochondrial function can be used to analyze changes in the intramitochondrial FAD redox potential (FAD/FADH₂ ratio) in various cellular contexts. mdpi.combiorxiv.org These models often incorporate detailed kinetic descriptions of the electron transport chain complexes and other FAD-dependent mitochondrial enzymes. mdpi.comfrontiersin.org By simulating conditions such as hypoxia or the presence of mitochondrial inhibitors, these models can predict how the FAD redox state will be affected. mdpi.com

Changes in FAD autofluorescence can be experimentally measured and used to validate and refine these computational models. mdpi.comresearchgate.net The combination of experimental data and computational modeling provides a powerful approach to understanding the dynamics of mitochondrial energy metabolism and how it is affected by diseases or toxins that impact FAD-dependent processes. mdpi.com For example, simulations have been used to predict that under hypoxic conditions, a reductive shift in FAD originates from enzymes like α-ketoglutarate dehydrogenase and pyruvate (B1213749) dehydrogenase. mdpi.com

The table below presents a hypothetical analysis of intramitochondrial FAD redox potential under different cellular conditions, as predicted by a computational model.

Cellular ConditionPredicted FAD/FADH₂ RatioKey Affected Enzyme(s)Implication for Mitochondrial Function
Normoxia (Control)9.0-Normal oxidative phosphorylation
Hypoxia (1% O₂)3.5Complex II, Pyruvate DehydrogenaseReduced electron transport chain activity
Inhibition of Complex I (Rotenone)5.0Complex IIncreased reliance on Complex II substrates
Increased Fatty Acid Supply7.5Acyl-CoA DehydrogenaseShift towards fatty acid oxidation

Advanced Analytical Techniques for Modified Fad Characterization in Research

Spectroscopic Methodologies for Structural and Functional Insights

Spectroscopic techniques are indispensable for characterizing modified FAD, offering non-invasive and highly sensitive means to probe its electronic and structural properties.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Redox State and Concentration Profiling

UV-Vis spectroscopy is a fundamental tool for monitoring the redox state of FAD and its modified forms. wikipedia.org The distinct absorbance spectra of the oxidized (quinone), semiquinone, and fully reduced (hydroquinone) states of the flavin isoalloxazine ring allow for their differentiation and quantification. wikipedia.orgrsc.org The oxidized form of FAD typically exhibits two main absorption bands, one in the blue-visible light region around 450 nm and another in the UV-A region around 370 nm. wikipedia.orgrsc.orgscielo.br For instance, a major local absorbance maximum for oxidized FAD is observed at 450 nm with an extinction coefficient of 11,300 M⁻¹cm⁻¹. wikipedia.org

Chemical modifications to the FAD molecule can lead to significant shifts in these absorption maxima. For example, the formation of 8-formyl-FAD results in a shift of the absorption peaks to 354 nm and 456 nm when the flavin is released from the enzyme. nih.gov Similarly, when FAD is encapsulated in PEG diacid, spectral shifts are observed, indicating complex formation. rsc.org The UV-visible absorption spectrum is a crucial tool for identifying different redox states of FAD within a protein environment. rsc.orgresearchgate.net For instance, in studies of human electron-transferring flavoprotein (hETF), UV-visible absorption spectroscopy indicated that the FAD cofactor underwent a slow conversion, which was later identified as the oxidation of the 8α-methyl group to a formyl group, forming 8-formyl-FAD. nih.gov

This technique is also routinely used to determine the concentration of flavin solutions, which is essential for stoichiometric studies. researchgate.net By measuring the absorbance at a specific wavelength (e.g., 450 nm for oxidized FAD) and using the known extinction coefficient, the concentration can be accurately calculated. researchgate.net

Table 1: Characteristic UV-Vis Absorption Maxima of FAD and a Modified Form

Flavin FormAbsorption Maxima (nm)Reference
Oxidized FAD~370 and ~450 wikipedia.orgscielo.br
8-formyl-FAD (free)354 and 456 nih.gov

Fluorescence Spectroscopy for FAD Autofluorescence, Stoichiometry, and Conformational Changes

Fluorescence spectroscopy is a highly sensitive technique that leverages the intrinsic fluorescence of the flavin moiety. wikipedia.org Unbound, oxidized flavins exhibit fluorescence at approximately 515-520 nm upon excitation. wikipedia.org This autofluorescence is often quenched upon binding to an apoprotein, a phenomenon that can be used to monitor protein-cofactor interactions and determine binding stoichiometry. wikipedia.org

Changes in the fluorescence decay of FAD can indicate the presence of different conformations in solution. acs.org For example, studies have shown that FAD can exist in multiple conformations, and the abundance of extended, more fluorescent forms increases with the organic content of the solvent. acs.org The fluorescence properties of FAD are also sensitive to its local environment. For instance, the cofactor bound to wild-type Rhodotorula toruloides Ferredoxin-NADP+ Reductase (RcFPR) shows a blue-shifted and narrower emission band compared to free FAD, while modified versions of the enzyme exhibit emission parameters similar to the free flavin. conicet.gov.ar This suggests that modifications to the protein can alter the microenvironment of the bound FAD. conicet.gov.ar

Fluorescence spectroscopy has been instrumental in studying this compound. In formate (B1220265) oxidase, the conversion of FAD to 8-formyl FAD was investigated using fluorescence spectroscopy, among other techniques. nih.gov This technique can also be used to probe oxygen concentrations in solution by monitoring the transient states of FAD. diva-portal.org

Table 2: Fluorescence Properties of FAD

PropertyDescriptionReference
Excitation Wavelength ~450 nm wikipedia.org
Emission Wavelength (unbound) ~515-520 nm wikipedia.org
Fluorescence Quenching Occurs upon binding to many apoproteins. wikipedia.org
Conformational Sensitivity Fluorescence decay can distinguish between "stacked" (non-fluorescent) and "open" (fluorescent) conformations. acs.orgresearchgate.net

Circular Dichroism (CD) Spectroscopy for Secondary Structure and Ligand-Induced Conformational Shifts

For example, the formation of 8-formyl FAD in formate oxidase was studied using CD spectroscopy to assess any resulting structural changes in the enzyme. nih.gov In another study, the interaction of nanoparticles with a lung surfactant protein analogue showed that the nanoparticles induced conformational changes, reducing the helical structure. rsc.org This highlights the sensitivity of CD spectroscopy in detecting subtle structural alterations.

The near-UV CD spectrum (240-320 nm) is particularly sensitive to changes in the environment of aromatic amino acid side chains and disulfide bonds, which can be influenced by the binding of a this compound. plos.org The far-UV CD spectrum (190-240 nm) provides information about the protein's secondary structure content (e.g., α-helix, β-sheet). mdpi.complos.org For instance, the addition of a tetracationic porphyrin to the human 20S proteasome caused a significant increase in the CD band at 220 nm, which was interpreted as an opening of the proteasome gate. mdpi.com

Raman Spectroscopy for Vibrational Fingerprinting and Confirmation of Chemical Modifications

Raman and resonance Raman (RR) spectroscopy provide detailed vibrational information about the flavin molecule, offering a "fingerprint" that is sensitive to chemical modifications and the cofactor's interaction with its protein environment. horiba.comnih.gov RR spectroscopy, in particular, can selectively enhance the vibrational modes of the flavin chromophore by using an excitation wavelength that overlaps with an electronic absorption band. nih.gov

This technique has been used to confirm the grafting of FAD onto gold nanoparticles, where characteristic Raman bands were used to assess the functionalization. rsc.org In studies of DNA photolyase, RR spectroscopy helps to understand the intricate interactions between the FAD cofactor and the protein. horiba.com

Chemical modifications to the FAD molecule result in distinct changes in the Raman spectrum. For example, deuteration of the C(8)-methyl group of flavin mononucleotide (FMN) allows for the determination of vibrational modes sensitive to the motion of this group. horiba.com Surface-enhanced Raman spectroscopy (SERS) can further enhance the signal of flavins, allowing for their detection at very low concentrations and providing insights into their adsorption on surfaces. mdpi.com The SERS spectra of flavins can be used for their structural characterization, paving the way for the development of flavin-based sensors. mdpi.com

Table 3: Selected Raman Bands for FAD Analysis

Wavenumber (cm⁻¹)Assignment/SignificanceReference
~1250Associated with the δ N–H of N-3, sensitive to hydrogen bonding with the protein. nih.gov
1137, 1270, 1455Characteristic peaks for polyethylene (B3416737) glycol (PEG), used to confirm FAD encapsulation. rsc.org
390, 500O–Au–P–O and Au–O stretching vibrations, confirming FAD chelation to gold. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation of this compound and its Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for obtaining high-resolution structural information about molecules in solution. springernature.com For this compound, NMR can be used to elucidate the precise chemical structure of the modification and to probe its interactions with the apoprotein at an atomic level. acs.org

¹H, ¹³C, ¹⁵N, and ³¹P NMR experiments provide detailed information about the electronic structure of the flavin ring and the conformation of the entire FAD molecule. springernature.com For instance, the chemical shifts of free flavins are used as a reference to interpret the shifts observed when the flavin is bound to a protein. springernature.com NMR studies have been crucial in characterizing various FAD derivatives, including 8α-N-imidazolylriboflavin and 2',5'-anhydro-8α-histidylflavins. springernature.com

In a study on the light-triggered covalent flavinylation of flavoenzymes, diazirine FAD analogs were designed and synthesized. acs.org While not explicitly stated as used for characterization in this particular study, NMR would be a primary tool for confirming the structure of such synthetic analogs. The structural elucidation of a flavin adduct formed in a suicide reaction with D-lactate dehydrogenase also relied heavily on proton NMR spectroscopy. d-nb.info

High-Resolution Chromatographic and Mass Spectrometry Techniques

High-resolution chromatographic and mass spectrometry techniques are essential for the separation, identification, and quantification of this compound cofactors. nih.govnih.gov

High-performance liquid chromatography (HPLC) is widely used to separate FAD and its derivatives from other small molecules and from the apoprotein. researchgate.netnih.gov This is often a necessary step before further characterization by mass spectrometry or other techniques. Different HPLC methods, such as reversed-phase HPLC, can be employed to achieve optimal separation. researchgate.net The development of wide-pore superficially porous particles has improved the reversed-phase separation of large biomolecules and can be applied to the analysis of flavoproteins and their modified cofactors. mac-mod.com

Mass spectrometry (MS) provides highly accurate mass measurements, which are critical for identifying unknown modifications to the FAD molecule. researchgate.net Techniques such as electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are commonly used. acs.orgresearchgate.net For example, ESI-MS was used to identify 8-formyl-FAD in formate oxidase and human electron-transferring flavoprotein. nih.govnih.gov In another study, accurate mass MALDI time-of-flight (TOF) MS was used to determine the identity of a naturally occurring substituted FAD in nitroalkane oxidase. researchgate.net Ion mobility-mass spectrometry (IM-MS) can further provide information about the gas-phase conformation of FAD and its modified forms, revealing that FAD can exist in multiple conformations. acs.org

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Quantification of this compound Species

Liquid chromatography coupled to mass spectrometry (LC-MS) is a powerful and popular technique for the analysis of this compound and other mycotoxins. mdpi.com It combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry, offering exceptional sensitivity and selectivity. mdpi.com This method is essential for both the qualitative identification and precise quantification of FAD derivatives in complex mixtures. acs.org

Modern LC-MS platforms, such as those employing triple quadrupole mass spectrometers, can achieve ultra-sensitive quantification, with detection limits for flavin derivatives reaching as low as 0.1 ng/mL. creative-proteomics.com The general workflow involves isolating the FAD species, followed by enzymatic hydrolysis to nucleosides if necessary, and then analysis by the LC-MS instrument. acs.org Reversed-phase chromatography, often using a C18 column, is typically employed to separate the this compound from other components before it enters the mass spectrometer for ionization and detection. mdpi.com

A significant challenge in LC-MS quantification is the potential for matrix effects, where co-eluting compounds can suppress or enhance the analyte's signal. mdpi.com To counteract this, stable-isotope labeled internal standards (SILIS) are often added to samples and calibrants to ensure accuracy. mdpi.comacs.org The use of LC-MS has been validated for determining the concentration of FAD and FMN in cellular extracts, with results showing strong correlation with other established methods. researchgate.net This technique is not only used for known FAD modifications but is also instrumental in identifying novel adducts, such as the 5-nitrobutyl-FAD found in nitroalkane oxidase, which was characterized using positive ion FAB and MALDI-TOF mass spectrometry alongside HPLC. tamu.edu

Table 1: Performance of LC-MS/MS Platforms for Flavin Analysis

Technology PlatformKey FeatureApplicationDetection LimitSource
Agilent 6495C Triple Quadrupole LC-MS/MSHigh-sensitivityQuantification of flavins and metabolitesAs low as 0.1 ng/mL creative-proteomics.com
AB Sciex Triple Quad™ 6500+High throughput and multiplexingTargeted quantitation of flavins and derivativesNot specified creative-proteomics.com

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Stoichiometric Determination of Released Flavins

High-Performance Liquid Chromatography (HPLC) is an indispensable analytical tool for assessing the purity of this compound preparations and for determining the stoichiometry of flavins released from flavoproteins. ijtsrd.comresearchgate.net It allows for the separation, detection, and quantification of FAD, FMN, and their modified variants from reaction mixtures or protein digests. mdpi.comasm.org

For purity assessment, HPLC can effectively separate the target this compound from starting materials, by-products, and degradation products. ijtsrd.comd-nb.info For instance, the purity of synthesized 6-thiocyanatoriboflavin (B1213648) was judged to be 90-95% by HPLC analysis. d-nb.info The method's ability to distinguish between closely related flavin species is critical. An indirect way to confirm peak purity involves altering chromatographic parameters like the mobile phase or column and comparing the resulting impurity profile to the original method. ijtsrd.com HPLC systems coupled with Diode Array Detectors (DAD) are common, though care must be taken as the UV light in the detector cell can sometimes cause photooxidation, creating artifacts that could be misinterpreted as impurities. acs.org

HPLC is also the preferred method for the precise estimation of flavin stoichiometry. researchgate.net After denaturing a flavoprotein, often by heat or chemical treatment, the released flavins in the supernatant can be separated and quantified. researchgate.net By comparing the peak areas or heights to those of known standards, the precise concentration of FAD and/or FMN can be calculated. researchgate.netmdpi.com This allows for the determination of the flavin-to-protein molar ratio. researchgate.net Various reversed-phase columns and mobile phase compositions are used, such as a methanol/phosphate (B84403) buffer gradient, to achieve optimal separation of different flavin derivatives. asm.orgd-nb.info

Table 2: Example HPLC Methods for Modified Flavin Analysis

Flavin TypeColumnMobile Phase ConditionsPurposeSource
Lumiflavin/Riboflavin (B1680620) derivativesDevelosil RP (30 x 0.7 cm)Gradient of 90% MeOH / 0.01 M phosphate buffer, pH 6.0Purity Assessment d-nb.info
FMN/FAD derivativesDevelosil RP (30 x 0.7 cm)Gradient of 90% MeOH / 0.01 M phosphate buffer, pH 6.0Purity Assessment d-nb.info
FAD/FMN from proteinCosmosil-5C18-AR (4.6 x 150 mm)Methanol–10 mM NaH₂PO₄ (pH 5.5) [35:65, v/v]Stoichiometry Determination asm.org
FAD/FMN from CaFADSHSST3 (4.6 × 150 mm, 3.5 µm)Not specifiedQuantify enzymatic products mdpi.com

Electron Microscopy for Nanomaterial-Conjugated this compound

Transmission Electron Microscopy (TEM) for Characterization of FAD-Functionalized Nanoparticles

In the context of this compound, TEM can be used to visualize nanoparticles that have FAD molecules attached to their surface. For example, researchers use TEM to confirm the size and shape of nanoparticles designed for targeted drug delivery, where a ligand like FAD might be used for cell targeting. nih.gov The analysis of TEM images, often aided by software like ImageJ, allows for the quantitative measurement of nanoparticle diameters from a large population, providing statistically relevant size distribution data. beilstein-journals.org

Advanced TEM techniques further enhance characterization. Scanning Transmission Electron Microscopy (STEM) can be used to quickly examine large areas of a sample to locate the functionalized nanoparticles. nih.gov Furthermore, cryo-electron microscopy can be employed to minimize the radiation damage to sensitive samples, preserving their native structure during imaging. frontiersin.org Correlative Light and Electron Microscopy (CLEM) combines super-resolution microscopy with TEM to simultaneously measure parameters like nanoparticle size and the number of attached ligands (such as FAD) at a single-particle level. nih.gov

Table 3: Research Findings from TEM Characterization of Functionalized Nanoparticles

Nanoparticle SystemTEM FindingAnalytical GoalSource
Fullerene–androsterone conjugatesOrganized into spherical nano-scale structures with diameters of 10-20 nm and 30-50 nm.Determine morphology and particle size in aqueous solution. beilstein-journals.org
PLGA–PEG nanoparticlesRevealed heterogeneity in nanoparticle diameter (e.g., mean of ~100 nm) at a single-particle level.Characterize the relationship between size and ligand number. nih.gov
CsPbBr₃ perovskite nanocrystalsLow-dose TEM revealed faceted nanocrystals without Pb crystallites, indicating less radiation damage.Reveal the true, native structure of radiation-sensitive nanocrystals. frontiersin.org

Metabolic Engineering and Synthetic Biology Applications of Modified Fad

Engineering Microbial Platforms for Enhanced Modified FAD Production and Regeneration

The strategic manipulation of microbial systems to enhance the production and regeneration of flavin adenine (B156593) dinucleotide (FAD) and its modified forms is a cornerstone of modern metabolic engineering. These efforts are driven by the critical role of FAD as a cofactor in a vast array of industrially relevant enzymatic reactions.

Overexpression and Fine-Tuning of Genes in FAD Biosynthesis Pathways

The biosynthesis of FAD in prokaryotes is a well-characterized process, primarily originating from guanosine-5'-triphosphate (GTP) and ribulose-5-phosphate (R5P) through a series of enzymatic steps encoded by the rib operon (ribA, ribB, ribD, ribH, ribC, and ribF). researchgate.net Metabolic engineering strategies have focused on identifying and alleviating bottlenecks within this pathway to increase the intracellular pool of FAD.

Research has shown that the reactions catalyzed by riboflavin (B1680620) synthase (encoded by ribC), the bifunctional riboflavin kinase/FAD synthetase (ribF), and lumazine (B192210) synthase (ribH) are often the rate-limiting steps in FAD biosynthesis. researchgate.net Consequently, the overexpression of these specific genes has been a primary strategy to boost FAD production. For instance, in Escherichia coli, the targeted overexpression of ribC, ribF, and ribH led to a significant increase in the intracellular FAD concentration. d-nb.info This, in turn, enhanced the production of α-keto acids, which are synthesized by an FAD-dependent L-amino acid deaminase. researchgate.net

Fine-tuning the expression levels of these genes is crucial, as a simple strong overexpression of all pathway genes may not yield optimal results due to metabolic burden or the accumulation of inhibitory intermediates. A study on E. coli demonstrated that a balanced, fine-tuned overexpression of pma (encoding the L-amino acid deaminase), ribC, and ribF with a moderate overexpression of ribH resulted in a 90% increase in phenylpyruvic acid (PPA) production. researchgate.netnih.gov This highlights the necessity of a modular and tunable approach to pathway engineering.

In various microorganisms, including Corynebacterium ammoniagenes and the yeast Candida famata, similar strategies of overexpressing key FAD biosynthesis genes like ribF (or its eukaryotic counterparts FMN1 and FAD1) have proven effective in elevating the production of FAD and its precursor, flavin mononucleotide (FMN). researchgate.netd-nb.info

Table 1: Key Genes in FAD Biosynthesis and their Role in Metabolic Engineering

GeneEncoded EnzymeFunction in FAD BiosynthesisEngineering StrategyOrganism
ribAGTP cyclohydrolase II / 3,4-dihydroxy-2-butanone 4-phosphate synthaseCatalyzes the initial steps from GTP and Ru5P.OverexpressionE. coli
ribB3,4-dihydroxy-2-butanone 4-phosphate synthaseInvolved in the formation of the ribityl side chain precursor.OverexpressionE. coli
ribDDiaminohydroxyphosphoribosylaminopyrimidine deaminase / 5-amino-6-(ribitylamino)uracil reductaseCatalyzes intermediate steps in the pyrimidine (B1678525) ring modification.OverexpressionE. coli
ribHLumazine synthaseCatalyzes the formation of 6,7-dimethyl-8-ribityllumazine. Identified as a rate-limiting step. researchgate.netModerate to strong overexpression. researchgate.netE. coli
ribCRiboflavin synthaseCatalyzes the final step in riboflavin synthesis. Identified as a rate-limiting step. researchgate.netStrong overexpression. researchgate.netE. coli
ribFBifunctional Riboflavin Kinase / FAD SynthetaseCatalyzes the conversion of riboflavin to FMN and then to FAD. Identified as a rate-limiting step. researchgate.netStrong overexpression. researchgate.netE. coli
FMN1Riboflavin KinasePhosphorylates riboflavin to FMN in eukaryotes.OverexpressionCandida famata
FAD1FAD SynthetaseAdenylylates FMN to FAD in eukaryotes.OverexpressionCandida famata

Development of Strategies for Efficient Cofactor Regeneration In Vitro and In Vivo

The efficacy of FAD-dependent enzymes in biocatalytic processes is often limited by the availability of the oxidized form of the cofactor, FAD. The enzyme's catalytic cycle typically reduces FAD to FADH₂, which must be regenerated back to FAD to complete the cycle and allow for continuous substrate turnover. jmb.or.kr Therefore, the development of efficient FAD regeneration systems is paramount for the economic viability of these processes.

In Vivo Regeneration:

A common and effective in vivo strategy involves coupling the primary FAD-dependent reaction with other intracellular enzymatic reactions that can re-oxidize FADH₂. A powerful approach is the co-expression of NADH oxidase (NOX) and formate (B1220265) dehydrogenase (FDH). In this system, the FADH₂ produced by the primary enzyme (e.g., an L-amino acid deaminase) is re-oxidized to FAD. The electrons are transferred to NAD⁺ to form NADH, which is then oxidized back to NAD⁺ by NADH oxidase, with molecular oxygen as the final electron acceptor, producing water. researchgate.netnih.gov This coupled system was successfully used to increase the production of phenylpyruvic acid in E. coli to 31.4 g/L. researchgate.netd-nb.info

Another in vivo approach involves the use of flavin reductases. These enzymes can facilitate the reduction of FAD to FADH₂ using NAD(P)H, thereby enhancing the activity of FAD-dependent monooxygenases (FDMs). nih.gov However, this comes at the cost of increased NAD(P)H consumption, which is also essential for cellular growth. nih.gov

In Vitro Regeneration:

For cell-free biocatalytic systems, various in vitro regeneration methods have been explored. These can be broadly categorized as enzymatic, electrochemical, and chemical.

Enzymatic Regeneration: This often involves a multi-enzyme cascade. For example, the regeneration of FADH₂ required for flavin-dependent halogenases can be achieved using a flavin reductase coupled with an alcohol dehydrogenase (ADH) to regenerate the NADH consumed by the reductase. nih.gov Ferredoxin and ferredoxin reductase systems have also been developed to regenerate the flavin cofactor for enzymes like geranylgeranyl reductases. researchgate.net

Electrochemical Regeneration: This method offers a cleaner alternative by eliminating the need for sacrificial substrates and co-enzymes. A novel graphite-Cu(II) electrode has been shown to catalyze the oxidation of FADH₂ to FAD, thereby regenerating the cofactor for enzymes like succinate (B1194679) dehydrogenase and a xylitol-oxidizing enzyme. jmb.or.kr This approach allows for biotransformations without the need for an electron mediator or a second oxidoreductase. jmb.or.kr Similarly, an oxygen-independent NADH oxidase has been engineered by integrating it with electrocatalytic FAD cofactor regeneration. acs.org

Chemical Regeneration: Stoichiometric use of chemical reducing agents, such as nicotinamide (B372718) adenine dinucleotide (NADH) mimics, can replace enzymatic cofactor regeneration. These mimics have been successfully used for the in vitro regeneration of FADH₂ for flavin-dependent halogenases, with some mimics showing reaction rates exceeding those of the enzymatic systems. nih.gov

Manipulating Cellular Metabolic Fluxes through Cofactor Engineering

Cofactor engineering is a powerful strategy in metabolic engineering that involves altering the concentration and ratio of cellular cofactors to redirect metabolic fluxes towards the production of desired compounds. wikipedia.org By manipulating the availability of this compound and the expression of FAD-dependent enzymes, it is possible to exert precise control over cellular metabolism.

Controlled Expression of this compound-Dependent Enzymes for Pathway Redirection

The introduction and controlled expression of FAD-dependent enzymes are key to redirecting metabolic pathways. A prime example is the use of FAD-dependent L-amino acid deaminases (L-AAD) for the production of α-keto acids from their corresponding L-amino acids. researchgate.net By overexpressing a heterologous L-AAD in E. coli, the metabolic flux is diverted from native amino acid catabolism towards the synthesis of valuable α-keto acids. The efficiency of this redirection is directly linked to the activity of the L-AAD, which in turn depends on the intracellular availability of FAD.

Similarly, FAD-dependent monooxygenases are crucial for various biotransformations, including the hydroxylation of aromatic compounds. nih.gov By expressing these enzymes, metabolic intermediates can be functionalized in novel ways, creating pathways to non-natural products. The redirection of metabolic flux towards these products can be enhanced by co-expressing flavin reductases to ensure an adequate supply of the reduced cofactor, FADH₂. nih.gov

In plant metabolic engineering, the expression of fatty acid desaturase 2 (FAD2), an FAD-dependent enzyme, is a key determinant of the oleic acid content in seed oils. mdpi.com By inhibiting the expression of FAD2, the conversion of oleic acid to linoleic acid is blocked, leading to an accumulation of oleic acid. mdpi.com Conversely, controlled expression of other FAD-dependent enzymes can be used to produce different fatty acid profiles.

Re-routing Pyruvate (B1213749) Metabolism and Other Central Carbon Pathways

Pyruvate stands at a critical juncture in central carbon metabolism, and its fate is heavily influenced by the cellular redox state, particularly the NADH/NAD⁺ ratio. Cofactor engineering provides a powerful tool to manipulate this ratio and thus re-route pyruvate metabolism.

A classic example is the redirection of pyruvate flux in Lactococcus lactis. Under normal conditions, this bacterium exhibits homolactic fermentation, converting most of the glucose to lactate (B86563) via the NADH-dependent lactate dehydrogenase (LDH). By overexpressing a water-forming NADH oxidase (NOX), an FAD-dependent enzyme, the intracellular NADH is oxidized to NAD⁺. asm.org This depletion of NADH limits the activity of LDH, causing pyruvate to accumulate. The excess pyruvate is then shunted into alternative pathways, such as the synthesis of diacetyl and acetoin, effectively changing the fermentation from homolactic to mixed-acid. asm.org This demonstrates that engineering the level of a key cofactor like NADH, through the action of an FAD-dependent enzyme, can dramatically alter the metabolic output. asm.org

Similar principles can be applied to other central carbon pathways. For instance, in E. coli, altering the NADH/NAD⁺ ratio by using carbon sources with different oxidation states can influence the distribution of metabolites. nih.gov The overexpression of genes like pncB, which is involved in NAD⁺ biosynthesis, can increase the total NAD(H) pool, providing another lever to control metabolic fluxes. nih.gov By strategically introducing or modulating the activity of FAD-dependent enzymes that interact with the NAD(P)H/NAD(P)⁺ pools, it is possible to re-route carbon flux from glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and the TCA cycle towards the production of valuable chemicals and biofuels. mdpi.com

Utilization of this compound as Biorthogonal Probes in Biological Systems

The development of chemically modified cofactors that can be incorporated into biological systems without perturbing their native functions—a concept known as bioorthogonal chemistry—has opened up new avenues for studying enzyme mechanisms and cellular processes. wikipedia.org this compound analogues, in particular, are emerging as powerful tools for probing the structure, function, and dynamics of flavoproteins. iiserpune.ac.inresearchgate.net

These probes are designed to be "invisible" to the cell's native machinery until they are activated by a specific trigger, which can be an external stimulus like light or a chemical reagent, or an endogenous factor within the biological system. acs.org This "inducible" nature allows for precise spatial and temporal control over protein labeling and activity profiling. acs.org

One approach involves synthesizing FAD analogues with modifications to the adenosine (B11128) moiety. researchgate.net These analogues can be introduced into cells and incorporated into flavoenzymes, effectively creating a bioorthogonal system where the modified enzyme can be studied independently of its native counterpart. iiserpune.ac.in For example, FAD analogues with different nucleobases (FCD, FUD, dFAD) have been synthesized and shown to be functionally active with glutathione (B108866) reductase. iiserpune.ac.in

Another strategy is to use FAD analogues as activity-based protein profiling (ABPP) probes. These probes typically contain a reactive "warhead" that forms a covalent bond with the target enzyme upon activation. acs.org For example, hydrazine-based probes have been developed to target flavoenzymes. These probes are oxidatively activated within the enzyme's active site, leading to the formation of a reactive intermediate that covalently modifies the FAD cofactor and/or the protein itself. researchgate.net By including a reporter tag, such as an alkyne or azide, on the probe, the labeled proteins can be detected and identified using click chemistry. researchgate.netnih.gov This allows for the proteome-wide profiling of flavoenzyme activity in living cells.

Furthermore, modified flavins can serve as intrinsic spectroscopic probes. For instance, roseoflavin, a riboflavin analogue, can be incorporated into flavoproteins in riboflavin-auxotrophic E. coli strains. nih.gov The resulting modified proteins exhibit distinct absorption and fluorescence properties, allowing for their study using biophysical methods. nih.gov Similarly, flavin cofactors can be used as genetically encodable spin probes for in-cell electron spin resonance (ESR) spectroscopy, providing insights into the structural properties and oligomeric states of proteins in their native cellular environment. biorxiv.org

The use of this compound as biorthogonal probes is a rapidly developing field with the potential to provide unprecedented insights into the complex roles of flavoproteins in health and disease. These tools will be invaluable for validating new drug targets, elucidating enzymatic mechanisms, and dissecting the intricate network of metabolic pathways within the cell. acs.orgthermofisher.kr

Tools for Studying Molecular Roles of FAD in Cellular Metabolism

This compound analogues are instrumental in dissecting the intricate molecular functions of FAD within the complex environment of cellular metabolism. biorxiv.org By systematically altering the structure of the FAD molecule, researchers can investigate the specific contributions of its different moieties—the isoalloxazine ring, the ribityl chain, and the adenosine group—to enzyme binding, recognition, and catalytic activity. biorxiv.org

Three primary classes of FAD analogues have been synthesized for these purposes:

Isoalloxazine Ring Modifications: Variations such as fluorinated or thiolated isoalloxazine rings are employed to probe the active site environment of flavoproteins. biorxiv.org For example, 8-mercapto-FAD has been used to demonstrate that the flavin 8-position in spinach ferredoxin-NADP+ reductase is exposed to the solvent, while the lack of reactivity of 2-thio-FAD indicates the pyrimidine subnucleus is buried within the protein. umich.edu

Ribityl Chain Modifications: Alterations to the ribityl chain can provide insights into its role in anchoring the cofactor within the enzyme's active site. biorxiv.org

Adenosine Moiety Modifications: Changes to the adenosine portion of FAD help in understanding its function in molecular recognition and binding. biorxiv.org

These analogues act as mechanistic probes to elucidate the function of flavoproteins. biorxiv.org For instance, the use of 8-demethyl-8-hydroxy-5-deaza-5-carba analogues of flavin nucleotides has been pivotal in determining the stereochemistry of coenzyme-substrate interactions in various flavoenzymes, including D-amino acid oxidase and cyclohexanone (B45756) monooxygenase. nih.gov Furthermore, the proline analogue thiazolidine-2-carboxylate (T2C) acts as a mechanism-based inactivator of proline dehydrogenase by covalently modifying the FAD cofactor, providing a chemical probe to study proline metabolism. rcsb.orgnih.gov

The development of efficient chemical and enzymatic methods for synthesizing FAD nucleobase analogues has expanded the toolkit for metabolic studies. biorxiv.org These methods allow for the creation of artificial FAD variants that can be used as biochemical probes and biorthogonal catalysts to investigate specific metabolic steps. biorxiv.org

Table 1: Examples of this compound Analogues and Their Applications in Studying Cellular Metabolism

This compound AnalogueModification LocationApplicationResearch FindingCitation
8-mercapto-FADIsoalloxazine RingProbing solvent accessibility of flavin binding sites.The flavin 8-position is solvent-exposed in spinach ferredoxin-NADP+ reductase. umich.edu
2-thio-FADIsoalloxazine RingInvestigating the orientation of the flavin within the protein.The pyrimidine subnucleus of the flavin is buried within spinach ferredoxin-NADP+ reductase. umich.edu
8-demethyl-8-hydroxy-5-deaza-5-carba-FADIsoalloxazine RingDetermining stereochemistry of enzyme-substrate interactions.Revealed re-side specificity in D-amino acid oxidase and cyclohexanone monooxygenase. nih.gov
Thiazolidine-2-carboxylate (T2C)-modified FADIsoalloxazine Ring (N5 position)Mechanism-based inactivation to probe enzyme function.Covalently modifies and inactivates proline dehydrogenase, locking the FAD in a reduced state. rcsb.orgnih.gov
FAD Nucleobase AnaloguesAdenosine MoietyBiorthogonal catalysis and probing nucleotide specificity.Can be synthesized in cells and utilized by enzymes like E. coli glutathione reductase. biorxiv.orgbiorxiv.org

Potential for In Vivo Imaging and Reporter Systems

The inherent fluorescence of the flavin moiety provides a foundation for developing in vivo imaging and reporter systems. While natural FAD fluorescence is relatively weak, its sequestration within certain protein environments can significantly enhance its quantum yield. researchgate.net This principle is being exploited to create novel fluorescent reporter proteins.

A notable example is LucY, a fluorescent protein derived from a Geobacillus species, which is a homolog of the MurB enzyme family. LucY binds a non-covalent FAD molecule, resulting in a more than 10-fold enhancement of its fluorescence compared to free FAD. researchgate.netplos.org This protein has been successfully expressed in both bacterial and mammalian cells, demonstrating its potential as a fusion partner for protein localization studies and as a reporter for protein-protein interactions through protein-fragment complementation assays. researchgate.netplos.org

Furthermore, FAD-binding fluorescent proteins (FbFPs) are being utilized as reporter systems for monitoring transcriptional activity, particularly in anaerobic conditions where oxygen-dependent reporters like GFP are not functional. nih.gov For instance, an FAD-binding fluorescent protein, EcFbFP, has been described as a reporter for monitoring transcriptional activity in Staphylococcus aureus during anaerobic culture. nih.gov

The autofluorescence of endogenous FAD is also a valuable tool for label-free metabolic imaging. elifesciences.orgspiedigitallibrary.org Two-photon fluorescence lifetime imaging (FLIM) of FAD, often in conjunction with NADH, allows for the non-invasive monitoring of cellular redox states and metabolic pathways like oxidative phosphorylation. researchgate.netresearchgate.net This technique can resolve metabolic changes in individual cells in vivo, providing insights into processes like immune cell function and the metabolic state of tumors. elifesciences.orgfrontiersin.org While there are challenges such as weak autofluorescence and potential phototoxicity, FAD fluorescence imaging holds promise as a diagnostic tool for monitoring mitochondrial function during events like brain hypoxia. nih.govmdpi.com

Development of Novel Biocatalysts and Biosensors Incorporating this compound

The integration of this compound cofactors into enzymes is a promising strategy for developing novel biocatalysts with enhanced properties and for constructing sensitive biosensors. This approach leverages the unique chemical and physical characteristics of FAD analogues to expand the capabilities of natural flavoenzymes.

Expanding the Substrate Scope of Flavin-Dependent Monooxygenases for Natural Product Synthesis

Flavin-dependent monooxygenases (FMOs) are powerful biocatalysts that catalyze a wide range of oxidation reactions with high selectivity, making them valuable for the synthesis of complex natural products. mdpi.comnih.gov However, the natural substrate scope of these enzymes can be a limiting factor. Incorporating this compound analogues is one strategy to overcome this limitation and expand their catalytic versatility.

While much of the work on expanding substrate scope has focused on protein engineering through methods like directed evolution and site-directed mutagenesis, the use of FAD analogues presents a complementary approach. mdpi.comfrontiersin.org For example, studies using C8-modified FAD with p-hydroxybenzoate hydroxylase (PHBH) have provided insights into the hydroxylation mechanism, which can inform the engineering of FMOs for new substrates. nsf.gov

The synthesis of artificial FAD cofactors with photoclickable groups, such as diazirine, allows for the light-triggered covalent attachment of the cofactor to the flavoenzyme. acs.org This method can stabilize the enzyme and has been shown to yield active enzymes, suggesting a pathway to create robust biocatalysts with potentially altered substrate specificities. acs.org By combining enzyme redesign with the use of FAD analogues, it is possible to tune the catalytic properties of FMOs for the synthesis of novel and valuable natural products. frontiersin.org

Applications in Fine Chemical, Pharmaceutical, and Agrochemical Industries

The development of robust and efficient biocatalysts is of high interest to the fine chemical, pharmaceutical, and agrochemical industries. mdpi.com Flavoenzymes, particularly FMOs, are attractive for these applications due to their high selectivity and ability to perform challenging oxidation reactions under mild conditions. mdpi.comresearchgate.net

This compound analogues can contribute to the development of these industrial biocatalysts in several ways:

Enhanced Stability: Covalent attachment of FAD analogues can increase the operational stability of flavoenzymes, which is a critical factor for cost-effective industrial processes. acs.org

Novel Reactivity: FAD analogues can alter the redox potential of the flavin, potentially leading to novel catalytic activities that are not accessible with the native cofactor. ontosight.ai

Targeted Drug Design: The creation of FAD analogues can be a strategy for developing inhibitors against pathogenic flavoenzymes, which is relevant for the pharmaceutical industry. wikipedia.orgnih.govresearchgate.net For example, FMOs are essential for the virulence of some human pathogens, making them potential drug targets. nih.gov

Agrochemical Synthesis: Halogenated aromatic compounds are important building blocks for the agrochemical industry. mdpi.com Engineering flavin-dependent halogenases, potentially in conjunction with this compound, could lead to more efficient and selective routes for producing these compounds. mdpi.com

The synthesis of FAD analogues with specific functional groups, such as primary amines, facilitates the immobilization of flavoenzymes onto solid supports. researchgate.net This cofactor-mediated immobilization can result in highly stable and active biocatalysts suitable for industrial-scale synthesis. researchgate.net

Engineering of NAD-Dependent Dehydrogenase Electrodes with Stabilized FAD for Analytical Sensing

This compound is a key component in the development of electrochemical biosensors, particularly those based on dehydrogenase enzymes. A significant application is in the creation of electrodes for sensing NADH, which is a common product of NAD-dependent dehydrogenase reactions.

Normally, the electrochemical oxidation of NADH at conventional electrodes requires a high overpotential. However, electrodes modified with FAD can catalyze this reaction at much lower potentials. researchgate.net A crucial finding is that FAD entrapped and stabilized within a polyethyleneimine (PEI) matrix undergoes a 2-electron/2-proton redox transformation, in contrast to the 1-electron/1-proton reaction of non-stabilized FAD. researchgate.net This stabilized FAD/PEI-modified electrode can catalytically oxidize NADH at potentials starting from -100 mV (vs. Ag/AgCl). researchgate.net

This principle has been applied to construct NAD-dependent dehydrogenase electrodes for clinically relevant analytes. For example, by co-immobilizing FAD-dependent glucose dehydrogenase (FAD-GDH) or coupling glucose dehydrogenase with the FAD/PEI system, biosensors for glucose can be developed. researchgate.netnih.gov These sensors operate at low potentials, which minimizes interference from other electroactive species. researchgate.net

Furthermore, FAD has been used as a precursor to generate electrocatalytic systems for NADH oxidation on graphite (B72142) electrodes. acs.org Porous gold electrodes modified with FAD-dependent glucose dehydrogenase have also been developed for glucose sensing and for use in enzymatic biofuel cells. nih.govencyclopedia.pub These engineered electrodes demonstrate the versatility of modified and stabilized FAD in creating advanced analytical sensing platforms.

Evolutionary Aspects of Fad Modification and Flavin Dependent Enzymes

Comparative and Phylogenetic Analysis of Modified FAD-Binding Proteins

The evolution of proteins that bind to this compound can be understood through comparative and phylogenetic analyses, which reveal deep evolutionary relationships and the principles governing their functional diversification.

Classification of Flavin-Dependent Enzymes Based on Sequence and Biochemical Features

Flavin-dependent enzymes, a large and diverse group, are categorized based on their amino acid sequences and biochemical properties. acs.orgwikipedia.org For instance, flavin-dependent monooxygenases are classified into eight distinct classes (A–H). nih.govnih.govresearchgate.net This classification often reflects their multidomain architectures and phylogenetic relationships. nih.govnih.govresearchgate.net Similarly, two-component FAD-dependent monooxygenases are grouped into classes D, E, and F, which are structurally different from the TIM-barrel fold of group C enzymes. mdpi.com Groups E and F possess a Rossmann-type FAD-binding domain, whereas group D enzymes have a CATH domain. mdpi.com

Another example is the flavin-dependent amine oxidase (FAO) superfamily, which is organized into eight subgroups based on substrate type, as revealed by sequence similarity networks. researchgate.netresearchgate.net Phylogenetic analysis of these subgroups helps to delineate the divergence between enzymes based on the organism, substrate, and mechanism. researchgate.netresearchgate.net The "two dinucleotide binding domains" flavoproteins (tDBDF) superfamily also demonstrates how structural requirements for cofactor reactivity constrain evolution. plos.orgsemanticscholar.org

Table 1: Classification of Selected Flavin-Dependent Enzyme Families
Enzyme FamilyClassification BasisKey FeaturesRepresentative Classes/Groups
Flavin-Dependent MonooxygenasesSequence and biochemical features nih.govnih.govresearchgate.netMultidomain architectures reflecting phylogeny nih.govnih.govresearchgate.netClasses A-H nih.govnih.govresearchgate.net
Two-Component FAD-Dependent MonooxygenasesStructural folds and domains mdpi.comGroup D (CATH domain), Groups E & F (Rossmann-fold) mdpi.comGroups D, E, F mdpi.com
Flavin-Dependent Amine Oxidases (FAO)Substrate type and sequence similarity researchgate.netresearchgate.netOrganized into subgroups based on substrate researchgate.netresearchgate.net8 subgroups researchgate.netresearchgate.net
Two Dinucleotide Binding Domains" Flavoproteins (tDBDF)Structural requirements for cofactor reactivity plos.orgsemanticscholar.orgConstrained evolution due to cofactor binding plos.orgsemanticscholar.orgMultiple subgroups semanticscholar.org

Insights into Evolutionary Connections and Functional Divergence within Flavoenzyme Superfamilies

The study of flavoenzyme superfamilies provides profound insights into how new enzymatic functions evolve from ancestral scaffolds. pnas.orgnih.gov A prominent model suggests that contemporary enzyme subgroups have diverged radially from a minimal flavin-binding scaffold. pnas.orgnih.gov This divergence is often driven by insertions at key positions within the scaffold, which, combined with the fixation of crucial residues, leads to functional specialization. pnas.orgnih.gov

For example, in the nitroreductase (NTR) superfamily, which comprises over 24,000 sequences, functional diversity has emerged from a minimal flavin-binding framework. pnas.orgnih.gov Similarly, the flavin-dependent amine oxidase (FAO) superfamily exhibits a modular fold with distinct cofactor and substrate-binding domains, allowing for a diversity of recognition through insertions and deletions. researchgate.net This structural flexibility facilitates the evolution of new activities. researchgate.net

Phylogenetic analysis of flavin-dependent monooxygenases reveals a diversification into major clades that does not always directly correlate with the chemical reactions they catalyze, suggesting a complex evolutionary history. lshtm.ac.uk The multidomain architecture of these enzymes is a key factor in their evolution, with different classes likely arising from the recruitment of different domains. nih.govnih.govresearchgate.net

Mechanisms of Functional Divergence in this compound-Dependent Systems

The diversification of function in FAD-dependent enzymes is propelled by several evolutionary mechanisms, including gene duplication, domain recruitment, and single-point mutations.

Role of Gene Duplication and Domain Recruitment in Protein Evolution

Gene duplication is a fundamental process that provides the raw material for the evolution of new gene functions. frontiersin.orgnih.gov It is thought to have played a significant role in the expansion of enzyme families and metabolic pathways. frontiersin.org Following a duplication event, one copy of the gene is free to accumulate mutations, potentially leading to a new function (neofunctionalization) or the partitioning of the original function (subfunctionalization). nih.govnih.gov

In the context of FAD-dependent enzymes, gene duplication has been a key driver of diversification. nih.govresearchgate.net For instance, the evolution of flavin-dependent monooxygenases has been shaped by the recruitment of different domains, leading to the emergence of various classes with distinct functionalities. nih.govnih.govresearchgate.net The evolution of metabolic systems, in general, is driven by the evolution of enzyme proteins, with many human kinases having evolved through protein duplications and the incorporation of novel domains. oup.com

The expansion of functional domains within a gene also provides opportunities for the evolution of novel proteins. researchgate.net Tandem duplications of individual functional domains are a recurring theme in some protein families, allowing for greater complexity and adaptation. nih.gov

Impact of Single-Point Mutations on Cofactor Interaction and Enzyme Function

While large-scale changes like gene duplication and domain shuffling drive major evolutionary leaps, single-point mutations are crucial for fine-tuning enzyme function and cofactor interaction. nih.govlshtm.ac.uk In flavin-dependent monooxygenases, functional divergence within each class often arises from a complex set of single-point mutations. nih.govnih.govresearchgate.net

Mutations can significantly impact the affinity of an enzyme for its FAD cofactor. For example, a single mutation in a Baeyer–Villiger monooxygenase was shown to increase its affinity for FAD approximately 11-fold, which in turn contributed to the enzyme's stability. acs.org Conversely, a mutation in human FAD synthase that weakens FAD binding can actually increase the enzyme's specific activity by facilitating the release of the product. mdpi.com

Even a single amino acid substitution can have profound effects on an enzyme's reactivity by altering its conformational dynamics. acs.org In d-arginine (B556069) dehydrogenase, replacing a tyrosine with a phenylalanine unlocked a transient conformational state, leading to altered cofactor reactivity. acs.org These studies highlight that a primary constraint on the evolution of cofactor-dependent enzymes is the functional binding of the cofactor. nih.govlshtm.ac.uk

Table 2: Impact of Single-Point Mutations on FAD-Dependent Enzymes
EnzymeMutationEffect on FAD InteractionFunctional ConsequenceReference
Baeyer–Villiger MonooxygenaseG14A~11-fold increased affinity for FADIncreased enzyme stability acs.org
Human FAD SynthaseD238AWeaker FAD bindingIncreased specific activity mdpi.com
d-Arginine DehydrogenaseY249FAltered microenvironment around FADAltered cofactor reactivity and formation of 6-OH-FAD acs.org
Pyruvate (B1213749) OxidaseP178S, S188N, A458VEnhanced FAD bindingSignificant functional stabilization nih.gov

Evolutionary Trajectories of FAD Biosynthesis Pathways Across Organisms

The pathways for synthesizing FAD have also undergone significant evolution across different domains of life. In most prokaryotes, a bifunctional enzyme, FAD synthase (FADS), carries out the final two steps of FAD biosynthesis. mdpi.com This enzyme contains an FMN adenylyltransferase (FMNAT) module and a riboflavin (B1680620) kinase (RFK) module. mdpi.com

In contrast, most eukaryotes have two separate, non-homologous enzymes to perform these functions. mdpi.com This fundamental difference in the machinery of FAD biosynthesis makes it a potential target for the development of antimicrobial drugs. mdpi.com

The evolution of FAD biosynthesis in plants shows further complexity. For instance, the Arabidopsis FAD synthetase, AtFADS1, is a bifunctional enzyme that is fused to an inactivated FAD pyrophosphatase. nih.gov Phylogenetic analysis indicates that plant FAD synthetases form a distinct clade from their animal counterparts, suggesting a convergent evolutionary trajectory. nih.gov The loss of one activity in a bifunctional enzyme involved in flavin metabolism appears to be a recurring theme in plant evolution. nih.gov

Species-Specific Adaptations in Prokaryotic and Eukaryotic FAD Homeostasis

The management of FAD levels, or homeostasis, exhibits notable differences between prokaryotic and eukaryotic organisms, reflecting their distinct cellular architectures and metabolic demands.

Prokaryotic cells, characterized by their lack of membrane-bound organelles, are significantly smaller than eukaryotic cells, with diameters typically ranging from 0.1 to 5.0 micrometers. opentextbc.calibretexts.org This small size allows for the rapid diffusion of ions and organic molecules, including FAD and its precursors, throughout the cell. opentextbc.calibretexts.org In prokaryotes, the synthesis of FAD from riboflavin is catalyzed by a bifunctional enzyme known as FAD synthase (FADS). mdpi.com This single enzyme possesses both riboflavin kinase (RFK) and FMN:adenylyltransferase (FMNAT) activities. mdpi.comnih.gov However, species-specific variations exist. For instance, the FADS from Brucella ovis exhibits RFK activity regardless of the cellular redox state, but its FMNAT activity is only functional under highly reducing conditions. nih.gov This suggests that different prokaryotic species have evolved distinct strategies to regulate FMN and FAD biosynthesis to maintain flavin homeostasis. nih.gov

In contrast, eukaryotic cells are larger (10–100 micrometers in diameter) and possess a complex internal structure with membrane-bound organelles. opentextbc.calibretexts.org This compartmentalization necessitates more sophisticated transport mechanisms to move molecules like FAD to where they are needed. opentextbc.calibretexts.org In most eukaryotes, the two enzymatic activities for FAD synthesis are carried out by two separate, monofunctional enzymes. mdpi.comnih.gov This separation allows for more intricate regulation of FAD levels within different cellular compartments. Eukaryotic cells have evolved complex systems to sense and respond to environmental stimuli, and this includes the regulation of cofactor homeostasis. nih.gov The relocation of major metabolic processes, such as chemiosmotic ATP synthesis, to mitochondria has freed the plasma membrane for more complex signaling roles, which can influence cellular metabolic states and, consequently, FAD homeostasis. nih.gov

The table below summarizes the key differences in FAD homeostasis between prokaryotes and eukaryotes.

FeatureProkaryotesEukaryotes
Cell Size 0.1–5.0 µm10–100 µm
Cellular Structure No membrane-bound organellesMembrane-bound organelles (nucleus, mitochondria, etc.)
FAD Synthesis Bifunctional FAD synthase (FADS)Two separate monofunctional enzymes (RFK and FMNAT)
Regulation Often linked to cellular redox state; species-specific variationsComplex regulation involving compartmentalization and sophisticated signaling pathways

Conservation and Variation of Gene Structure in FAD-Related Gene Families

The genes responsible for the synthesis and utilization of FAD, collectively known as FAD-related gene families, exhibit both remarkable conservation and significant variation across different species, providing insights into their evolutionary history.

Studies on fatty acid desaturase (FAD) gene families in various plant species have revealed a high degree of conservation in the amino acid sequences and gene structures within the same subfamily. nih.govpeerj.com For example, in walnut (Juglans regia), the Δ12/ω-3 desaturase subfamily consistently contains 7–8 exons, a feature also observed in Arabidopsis and Carya cathayensis. nih.gov Similarly, the stearoyl-ACP-desaturase (SAD) subfamily genes typically have 2–3 exons. nih.gov This conservation of gene structure suggests a common evolutionary origin and functional constraint. Furthermore, conserved motifs, which are short, recurring patterns in DNA or protein sequences, are often found within these gene families. nih.govmdpi.comresearchgate.net For instance, FADS family members often contain a 'DXXGH' motif, and FADS2 and FADS5 share identical 'HXXXH' and 'HXXHH' motifs. mdpi.com

Despite this conservation, there is also considerable variation in the number of genes within each subfamily and their expression patterns. nih.govmdpi.com The copy number of genes in the Δ9 desaturase subfamily, for instance, is nine in Arabidopsis but only one in walnut. nih.gov This suggests that gene duplication and subsequent divergence have played a significant role in the evolution of these gene families, allowing for the development of new functions or specialized expression patterns. nih.gov In some cases, entire subfamilies may be lost during the evolutionary history of a species, as seen with the absence of ADS and FAD4 members in Paeonia ostii. mdpi.com

The table below provides a snapshot of the conservation and variation in FAD-related gene families across different plant species.

Gene SubfamilyConserved FeatureVariable Feature
Δ12/ω-3 desaturase 7-8 exons in several species nih.govExpression levels vary between tissues nih.gov
SAD desaturase 2-3 exons in several species nih.govGene copy number differs between species nih.gov
Δ7/Δ9 desaturase Specifically expressed in the embryo in some species nih.govAbsent in some species, replaced by SAD subfamily with similar function nih.gov
"Front-end" desaturase Expressed in all tissues in some species nih.gov

Evolutionary Constraints Imposed by this compound Cofactors on Enzyme Design

The evolution of new enzyme functions often proceeds through the divergence of a parental gene. plos.org However, this process is not entirely random; it is constrained by the need to maintain essential features of the parent scaffold, such as cofactor binding and the chemical mechanism. plos.org In the case of flavoenzymes, the intrinsic properties of the FAD cofactor, particularly its ability to participate in one- and two-electron transfer reactions, have been a powerful force in their evolution. plos.org

Conservation of Cofactor Configuration in Enzyme Active Sites for Hydride Transfer

A striking example of evolutionary constraint is the conserved configuration of FAD in the active sites of enzymes that catalyze hydride transfer reactions. In a large superfamily of flavoproteins known as the "two dinucleotide binding domains" flavoproteins (tDBDFs), the FAD and a pyridine (B92270) nucleotide cofactor (like NADPH) adopt a specific, stacked configuration that is optimal for stereospecific hydride transfer. plos.org This configuration is stabilized by interactions with conserved amino acid motifs. plos.org

This conserved geometry dictates that the hydride transfer from the pyridine nucleotide to FAD occurs from the re-side of the isoalloxazine ring of FAD. plos.orgresearchgate.net This precise orientation is crucial for the efficiency of the reaction. Studies on ferredoxin-NADP+ reductase (FNR), a member of this superfamily, have shown that the active site is tightly packed, which likely favors catalysis. nih.gov Even subtle changes in the active site, such as mutations of key residues, can impact the efficiency of hydride transfer. nih.gov The active site environment can also influence the tunneling of the hydride ion, a quantum mechanical effect that contributes to the reaction rate. nih.govacs.org

The table below highlights the conserved features of the active site in FAD-dependent enzymes that perform hydride transfer.

FeatureDescriptionSignificance
Cofactor Stacking FAD and pyridine nucleotide are in a stacked configuration. plos.orgOptimizes the distance and angle for hydride transfer. plos.org
Stereospecificity Hydride transfer occurs from the re-side of the FAD isoalloxazine ring. plos.orgresearchgate.netEnsures the correct chemical outcome of the reaction.
Conserved Motifs Specific amino acid motifs stabilize the cofactor binding. plos.orgMaintains the active site architecture across divergent enzyme families. plos.org
Active Site Packing The active site is often tightly packed around the cofactors. nih.govMay promote catalysis by restricting conformational flexibility. nih.gov

Directionality of Electron Flow and its Manifestation in Protein-Protein Interactions

The conserved configuration for hydride transfer has a profound consequence: it establishes a unidirectional flow of electrons through the FAD cofactor. Electrons enter from the re-side and are then transferred out from the si-side of the isoalloxazine ring. plos.orgresearchgate.net This inherent directionality of electron flow acts as a major constraint on the evolution of protein-protein interactions.

Because electrons must exit from the si-side, any partner protein that acts as an electron acceptor must bind to the face of the flavoprotein that provides access to this side of the FAD. plos.orgresearchgate.net This constraint has led to the evolution of specific protein-protein interaction surfaces that are conserved across different families within the tDBDF superfamily. plos.org As a result, even though these enzymes have diversified to interact with a wide range of electron acceptor proteins—including those containing heme and iron-sulfur clusters—the fundamental mode of interaction remains the same. plos.orgcreative-proteomics.com

In some complex flavoenzymes, such as diflavin reductases, this directionality is managed through domain rearrangements. mdpi.com These enzymes contain both FAD and flavin mononucleotide (FMN). The electron flow is typically from NAD(P)H to FAD, then to FMN, and finally to an external acceptor. mdpi.com The FMN domain can move to shuttle electrons from the FAD to the final acceptor protein, accommodating the directional constraint imposed by the FAD active site. mdpi.com

The table below illustrates how the directionality of electron flow influences protein-protein interactions.

AspectDescriptionConsequence
Electron Entry From the re-side of the FAD isoalloxazine ring via hydride transfer. plos.orgresearchgate.netEstablishes the starting point of the electron flow.
Electron Exit From the si-side of the FAD isoalloxazine ring. plos.orgresearchgate.netDictates the binding face for electron acceptor proteins. plos.org
Protein-Protein Interaction Surface Conserved on the face of the enzyme that exposes the si-side of FAD. plos.orgAllows for diverse partner proteins to interact in a structurally similar manner. plos.org
Domain Mobility In multi-domain enzymes, domains can move to facilitate electron transfer to acceptors. mdpi.comOvercomes steric hindrance and enables interaction with various acceptor proteins. mdpi.com

Q & A

What methodological frameworks are recommended to distinguish a "modified fad" from a sustainable research trend?

To evaluate whether a "this compound" (e.g., a popular but unproven methodology or funding mechanism) has long-term viability, researchers should employ bibliometric analysis and theoretical modeling. Bibliometric tools can track citation patterns and publication trends to assess adoption rates and decline . Theoretical frameworks like the Data Readiness Concept (organizational capabilities, IT governance) and Digital-era Governance (institutional literacy, stakeholder training) help contextualize institutional adaptability . For example, longitudinal studies comparing the trajectory of "modified fads" (e.g., funding lotteries) against established trends (e.g., peer-reviewed grants) can reveal sustainability through metrics like retention in policy cycles or replication across disciplines .

How should researchers design scoping studies to assess the validity of a this compound in their field?

Scoping studies should begin with a systematic literature review to map existing evidence and identify knowledge gaps. Tools like PRISMA-ScR or Arksey & O’Malley’s framework (problem identification, evidence synthesis, stakeholder consultation) are critical . For instance, when evaluating a this compound like big data analytics in policymaking, researchers should:

  • Analyze case studies across domains (e.g., healthcare, climate) to identify recurring challenges (e.g., data silos, privacy laws) .
  • Conduct expert interviews to gauge institutional capacity and alignment with existing workflows .
  • Use mixed-methods approaches to triangulate qualitative insights (e.g., stakeholder perceptions) with quantitative metrics (e.g., policy implementation rates) .

What experimental designs are effective for testing hypotheses about modified fads in interdisciplinary research?

Quasi-experimental designs, such as difference-in-differences or interrupted time-series analyses, are robust for isolating the impact of modified fads. For example, to assess a novel funding mechanism (e.g., modified lotteries), researchers could:

  • Compare grant outcomes (e.g., publication output, innovation metrics) between lottery-allocated and peer-reviewed projects .
  • Integrate administrative data (e.g., grant timelines, collaboration networks) with qualitative interviews to contextualize disparities .
  • Apply machine learning to identify confounding variables (e.g., institutional prestige, researcher experience) that may bias results .

Advanced designs should also account for reproducibility by documenting data formats (FAIR principles) and pre-registering protocols .

How can researchers address contradictions in data when evaluating a this compound’s efficacy?

Contradictions often arise from data veracity (uncertainty in quality/completeness) or methodological heterogeneity. To mitigate this:

  • Conduct sensitivity analyses to test robustness against outliers or missing data .
  • Use triangulation: Combine qualitative insights (e.g., focus groups on stakeholder biases) with quantitative validation (e.g., multi-level modeling) .
  • Implement fraud detection measures (e.g., attention-check questions in surveys, open-ended response validation) to ensure data integrity .
    For example, in assessing big data’s role in crisis management, conflicting results from social media analytics vs. ground sensors require reconciliation through iterative feedback loops with domain experts .

What longitudinal strategies validate the long-term impact of a this compound in policy or practice?

Longitudinal validation involves tracking outcomes across policy cycles or research generations. Key strategies include:

  • Cohort studies : Monitor adoption rates, institutional buy-in, and policy adjustments over 5–10 years. For instance, the integration of big data in healthcare (e.g., personalized medicine) requires evaluating cost-effectiveness and equity metrics annually .
  • Historical benchmarking : Compare the this compound’s lifecycle (adoption, peak, decline) with past trends (e.g., e-government initiatives) using archival data and citation networks .
  • Sustainability accounting : Apply frameworks like Burritt & Schaltegger’s dual-axis model (managerial vs. critical paths) to assess whether the fad evolves into a trend through adaptive governance .

How can mixed-methods research resolve contextual gaps when applying a this compound to new domains?

Mixed-methods designs bridge gaps by integrating measurable outcomes (e.g., policy efficiency gains) with contextual narratives (e.g., stakeholder resistance). Steps include:

Convergent design : Collect parallel quantitative (e.g., dataset interoperability metrics) and qualitative data (e.g., interviews on institutional silos), then merge findings .

Explanatory sequential design : Use quantitative results (e.g., low adoption rates of a modified funding model) to guide qualitative exploration (e.g., barriers in grant review cultures) .

Participatory action research : Collaborate with policymakers to iteratively refine the fad’s application, ensuring alignment with real-world constraints (e.g., privacy laws in crisis management) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.